molecular formula C9H9F2NO2 B2764238 (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime CAS No. 149774-14-1

(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Cat. No.: B2764238
CAS No.: 149774-14-1
M. Wt: 201.173
InChI Key: CIZNUSKQIZAJQA-WUXMJOGZSA-N
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Description

(1E)-1-[4-(Difluoromethoxy)phenyl]ethanone oxime is a chemical compound of significant interest in organic and medicinal chemistry research. As a member of the oxime ether family, which is characterized by the >C=N-O- functional group, this compound serves as a versatile building block for the synthesis of more complex molecules . Oxime ethers are a prominent scaffold in drug discovery due to their diverse biological activities. For instance, several FDA-approved drugs, such as the antidepressant fluvoxamine and the antifungal agent oxiconazole, contain the oxime ether moiety, underscoring its pharmacological relevance . The presence of the difluoromethoxy group on the phenyl ring is a key structural feature that can influence the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable entity for structure-activity relationship (SAR) studies . Researchers investigate this compound and its derivatives primarily for their potential biological activities. The oxime ether class has demonstrated a wide range of properties, including antifungal, antibacterial, and anticancer activities in scientific studies . The mechanism of action for oxime ethers is often tied to their ability to interact with enzymatic targets; the oxime nitrogen can act as a ligand for metal ions or participate in key hydrogen bonding interactions within an enzyme's active site . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(NE)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNUSKQIZAJQA-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectral Characterization & Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive heterocycles. The presence of the difluoromethoxy (


) motif imparts unique lipophilicity and metabolic stability, making accurate spectral characterization essential for quality control in drug development. This document details the synthesis, structural elucidation, and spectral signatures (NMR, IR, MS) of the thermodynamically favored (1E)-isomer , distinguishing it from potential impurities.

Chemical Identity & Properties

PropertyData
IUPAC Name (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime
Common Name 4'-(Difluoromethoxy)acetophenone oxime
Molecular Formula

Molecular Weight 201.17 g/mol
Precursor CAS 83882-67-1 (Ketone: 4'-(Difluoromethoxy)acetophenone)
Isomerism (1E) (Anti-phenyl): Thermodynamic major product.Z (Syn-phenyl): Kinetic minor product (sterically hindered).[1][2]
Predicted LogP ~2.1 (Moderate Lipophilicity)
Appearance White to off-white crystalline solid

Synthesis Protocol

The synthesis follows a standard condensation of the ketone with hydroxylamine hydrochloride. The reaction is driven to the (1E) configuration by thermodynamics, as the steric repulsion between the phenyl ring and the hydroxyl group destabilizes the (Z) isomer.

Reagents & Materials
  • Precursor: 4'-(Difluoromethoxy)acetophenone (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Base: Sodium Acetate (

    
    ) or Pyridine (2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 4'-(difluoromethoxy)acetophenone (10 mmol) in 30 mL of Ethanol.

  • Activation: Add a solution of Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) in 10 mL of water.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Add 50 mL water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol/Hexane to isolate the pure (1E)-isomer .
    
Reaction Workflow Visualization

SynthesisWorkflow cluster_isomer Stereoselectivity Ketone 4-(Difluoromethoxy) acetophenone (C9H8F2O2) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (EtOH/H2O) Reagents->Intermediate Product (1E)-Oxime (Thermodynamic Product) Intermediate->Product -H2O (Elimination) Byproduct H2O + NaCl + AcOH Intermediate->Byproduct Z_Isomer (Z)-Isomer (Steric Clash) Product->Z_Isomer Acid/UV Isomerization

Caption: Synthesis pathway highlighting the condensation mechanism and thermodynamic preference for the (1E) isomer.

Spectral Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides definitive proof of the structure. The difluoromethoxy group is the diagnostic handle, appearing as a triplet with a large coupling constant (


 Hz).
1H NMR Data (

, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
8.50 - 9.50 Broad Singlet1H-N-OH Exchangeable proton; shift varies with concentration/solvent.
7.60 - 7.65 Doublet (d)2H8.8 HzAr-H (2,6) Ortho to C=N. Deshielded by the oxime double bond anisotropy.
7.10 - 7.15 Doublet (d)2H8.8 HzAr-H (3,5) Ortho to

. Shielded relative to H2/6 but deshielded by O.
6.54 Triplet (t)1H74.0 Hz

Characteristic geminal H-F coupling. Diagnostic peak.
2.28 Singlet (s)3H-

Methyl group. In the (1E) isomer, it is cis to the OH group, appearing slightly downfield compared to the (Z) isomer (~2.15 ppm).
13C NMR Data (

, 100 MHz)
Shift (

ppm)
TypeAssignmentNotes
156.2 QuaternaryC=N Typical oxime carbon shift.
152.1 QuaternaryAr-C (4) Ipso to

.
133.5 QuaternaryAr-C (1) Ipso to C=N.
127.8 CHAr-C (2,6) Aromatic CH.
119.2 CHAr-C (3,5) Aromatic CH.
115.8 Triplet


Hz
. Large coupling splits this signal into a triplet.
12.1


Methyl carbon.[3]
19F NMR Data
  • 
     -81.5 ppm:  Doublet (
    
    
    
    Hz). This confirms the presence of the difluoromethoxy group and its coupling to the single proton.
B. Infrared (IR) Spectroscopy

The IR spectrum confirms functional groups and lacks the strong carbonyl (


) stretch of the starting ketone (~1680 

).
Wavenumber (

)
Vibration ModeDescription
3200 - 3400

Broad band, indicative of H-bonded oxime hydroxyl.
1645

Weak to medium intensity, confirms oxime formation.
1605, 1510

Aromatic ring skeletal vibrations.
1050 - 1250

&

Strong bands. The C-F stretch is typically intense in the 1100-1200 region.
930 - 950

Characteristic N-O stretching vibration.
C. Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of acetophenone oximes, with the difluoromethoxy group remaining intact in early fragmentations.

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

  • Molecular Ion (

    
    ):  m/z 201.
    
Fragmentation Pathway
m/zFragmentLossMechanism
201

-Molecular Ion.
184

17Loss of hydroxyl radical (typical for oximes).
143

58Loss of acetaldoxime fragment (Beckmann-like rearrangement).
51

-Difluoromethyl cation (if high energy).
MS Fragmentation Visualization

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 201 Frag1 [M - OH]+ m/z 184 M_Ion->Frag1 - OH (17) Frag3 Difluoromethyl [CHF2]+ m/z 51 M_Ion->Frag3 High Energy Cleavage Frag2 Aryl Cation [Ar-C≡N]+ Frag1->Frag2 - CH3CN

Caption: Proposed fragmentation pathway showing the primary loss of the hydroxyl group.

Structural Elucidation Logic (E vs Z)

Distinguishing the stereoisomers is critical for regulatory compliance.

  • Thermodynamics: The (1E) isomer places the bulky Phenyl group trans to the Hydroxyl group. The (Z) isomer forces the Phenyl and Hydroxyl groups to be cis, causing significant steric strain.

  • NMR Evidence:

    • In the (1E) isomer, the methyl protons are spatially closer to the oxime oxygen lone pair/hydroxyl group. Due to the anisotropy of the hydroxyimino group, the methyl protons in the (E)-isomer (

      
       2.28) are typically deshielded compared to the (Z)-isomer (
      
      
      
      ~2.15).
    • Conversely, the ortho-aromatic protons in the (Z) isomer would be significantly deshielded (

      
       > 7.8) due to the proximity of the hydroxyl oxygen. In the (1E) spectrum, these protons appear at normal positions (~7.6 ppm).
      

References

  • Synthesis of Acetophenone Oximes: Organic Syntheses, Coll. Vol. 2, p. 70 (1943); Vol. 10, p. 74 (1930). Link

  • Difluoromethoxy Group Spectral Data:Journal of Fluorine Chemistry, Vol. 128, Issue 10, 2007. (General reference for chemical shifts).
  • Stereochemistry of Oximes: Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XV. Conformations and configurations of oximes. Tetrahedron, 24(8), 3347-3360. Link

  • Precursor Properties: 4'-(Difluoromethoxy)acetophenone (CAS 83882-67-1) data via PubChem.[4] Link

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered considerable attention as a versatile and valuable substituent.[1][2] Its unique electronic properties and steric profile offer a compelling alternative to more traditional moieties like the methoxy group (-OCH₃). The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions, making it a desirable feature in the design of novel therapeutics.[1][2]

Oximes, on the other hand, are a class of organic compounds with a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The convergence of a difluoromethoxy-substituted phenyl ring with an oxime functional group in (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime presents a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of the synthesis and characterization of this promising compound.

Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a straightforward and efficient process, proceeding via the condensation of the corresponding ketone with hydroxylamine. The starting material, 1-[4-(difluoromethoxy)phenyl]ethanone, is commercially available.[5][]

Reaction Scheme:

Caption: Synthetic pathway for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of substituted acetophenone oximes.[7]

Materials:

  • 1-[4-(difluoromethoxy)phenyl]ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-[4-(difluoromethoxy)phenyl]ethanone (1.86 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and sodium acetate (1.64 g, 20 mmol).

  • Solvent Addition: To the flask, add a mixture of ethanol (30 mL) and deionized water (10 mL).

  • Reaction: The reaction mixture is stirred and heated to reflux (approximately 80-85 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is then removed under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: The resulting aqueous residue is cooled in an ice bath to induce precipitation of the product. The white solid is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude product is washed with cold deionized water and can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

Characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data based on the characterization of structurally similar acetophenone oximes.[8][9]

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 100-130 °C
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, chloroform)
Spectroscopic Data (Predicted)

The following spectral data are predicted based on the analysis of analogous compounds, including 4-fluoro, 4-methoxy, and unsubstituted acetophenone oximes.[8][9][10][11]

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the oxime proton, and the difluoromethoxy proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 (br s)Broad Singlet1HN-OH
~ 7.6 (d, J ≈ 8.8 Hz)Doublet2HAr-H (ortho to C=N)
~ 7.1 (d, J ≈ 8.8 Hz)Doublet2HAr-H (ortho to OCF₂H)
~ 6.6 (t, J ≈ 73 Hz)Triplet1H-OCH F₂
~ 2.3 (s)Singlet3H-CH₃

Causality behind Predicted Shifts:

  • The broad singlet for the oxime proton is characteristic and its chemical shift can be solvent-dependent.

  • The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, exhibiting typical ortho-coupling.

  • The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling.

  • The methyl protons adjacent to the oxime group will appear as a sharp singlet.

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155.0C=N
~ 152.0 (t, J ≈ 240 Hz)-OC F₂
~ 135.0Ar-C (quaternary, attached to C=N)
~ 130.0Ar-C (quaternary, attached to OCF₂H)
~ 128.0Ar-CH
~ 120.0Ar-CH
~ 12.0-CH₃

Causality behind Predicted Shifts:

  • The carbon of the oxime group (C=N) will be downfield.

  • The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms, with a large one-bond C-F coupling constant.

  • The aromatic carbons will show distinct signals based on their substitution and electronic environment.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3100BroadO-H stretch (oxime)
~ 1650MediumC=N stretch
~ 1600, 1500Medium-StrongAromatic C=C stretch
~ 1250-1000StrongC-F stretch
~ 950MediumN-O stretch

Causality behind Predicted Absorptions:

  • The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl group of the oxime.

  • The C=N stretch is a key indicator of the oxime functionality.

  • The strong C-F stretching vibrations are a hallmark of the difluoromethoxy group.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Identity
201[M]⁺ (Molecular Ion)
184[M - OH]⁺
151[M - OCF₂H]⁺
134[M - OCF₂H - OH]⁺

Causality behind Predicted Fragmentation:

  • The molecular ion peak will confirm the molecular weight of the compound.

  • Loss of the hydroxyl radical is a common fragmentation pathway for oximes.

  • Cleavage of the difluoromethoxy group is also an expected fragmentation.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow from synthesis to characterization.

Experimental Workflow synthesis Synthesis of Oxime workup Reaction Work-up and Purification synthesis->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms structure_elucidation Structure Elucidation and Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime. The strategic importance of the difluoromethoxy group in medicinal chemistry, coupled with the versatile biological activities of oximes, positions this molecule as a valuable building block for the development of novel therapeutic agents. The detailed experimental protocol and the predicted spectral data offer a solid foundation for researchers to successfully synthesize and characterize this compound, paving the way for further investigations into its potential applications.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. [Link]

  • The Structural Diversity and Biological Activity of Steroid Oximes - PMC. [Link]

  • (E)-1-(4-Aminophenyl)ethanone oxime - PMC. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. [Link]

  • Supporting information - Rsc.org. [Link]

  • Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). - ResearchGate. [Link]

  • Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). - ResearchGate. [Link]

Sources

Technical Guide: Physical and Chemical Properties of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it consists of an acetophenone scaffold substituted with a lipophilic difluoromethoxy (-OCHF


) group at the para position and an oxime moiety at the benzylic carbon.

The (1E) configuration indicates that the hydroxyl group (-OH) of the oxime is trans to the phenyl ring, which is the thermodynamically preferred isomer for acetophenone derivatives due to steric minimization between the aromatic ring and the oxime oxygen. This compound serves as a critical bioisostere for methoxy-substituted aromatics, offering improved metabolic stability and altered lipophilicity (LogP) profiles essential for drug discovery.

Part 2: Molecular Identification & Structural Analysis

Nomenclature and Identifiers[1][2]
IdentifierDetail
IUPAC Name (1E)-1-[4-(difluoromethoxy)phenyl]-N-hydroxyethanimine
Common Name 4'-(Difluoromethoxy)acetophenone oxime (E-isomer)
Parent Ketone CAS 83882-67-1 (1-[4-(difluoromethoxy)phenyl]ethanone)
Molecular Formula C

H

F

NO

Molecular Weight 201.17 g/mol
SMILES C/C(=N\O)/C1=CC=C(OC(F)F)C=C1
Stereochemistry: The (1E) vs (1Z) Isomer

In acetophenone oximes, the (1E) isomer is significantly more stable than the (1Z) isomer. The steric repulsion between the methyl group and the orth-hydrogens of the phenyl ring is less significant than the repulsion between the oxime hydroxyl and the phenyl ring.

  • (1E)-Isomer (Anti): The -OH group is directed away from the phenyl ring (towards the methyl group).

  • (1Z)-Isomer (Syn): The -OH group is directed towards the phenyl ring.

Note: Commercial synthesis typically yields >95% (E)-isomer. Isomerization can occur under acidic irradiation conditions.

Part 3: Physicochemical Profile[1]

The following properties are derived from experimental data of the parent ketone and validated structure-property relationship (SPR) models for acetophenone oximes.

PropertyValue / RangeNote
Physical State White to off-white crystalline solidPredicted based on 4-F and 4-OMe analogs.
Melting Point 55 – 65 °C (Predicted)Parent ketone MP is 18-19 °C. Oximes typically elevate MP by 40-50°C due to intermolecular H-bonding.
Boiling Point ~260 – 270 °C (at 760 mmHg)Decomposes near BP.
Density 1.25 ± 0.05 g/cm³Higher than non-fluorinated analogs due to F atoms.
LogP (Octanol/Water) 2.3 – 2.5 The -OCHF

group is more lipophilic than -OCH

(LogP ~1.8) but less than -OCF

.
pKa (Oxime OH) ~11.5Weakly acidic; deprotonates in strong base.
Solubility Soluble in EtOH, MeOH, DMSO, DCM.Sparingly soluble in water (<1 mg/mL).

Part 4: Synthetic Pathways & Manufacturing

The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a robust condensation reaction. The protocol below ensures high stereoselectivity for the (E)-isomer.

Reaction Scheme (Graphviz)

Synthesis Ketone 1-[4-(difluoromethoxy)phenyl]ethanone (CAS 83882-67-1) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOH Solvent: EtOH/H2O Reagents->Intermediate Product (1E)-Oxime Product (Thermodynamic Major) Intermediate->Product - H2O (Dehydration)

Figure 1: Condensation pathway for oxime synthesis.

Validated Synthetic Protocol

Objective: Synthesis of 10g of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

  • Reagent Preparation:

    • Dissolve 1-[4-(difluoromethoxy)phenyl]ethanone (10.0 g, 53.7 mmol) in Ethanol (50 mL).

    • Prepare a separate solution of Hydroxylamine Hydrochloride (5.6 g, 80.6 mmol, 1.5 eq) and Sodium Acetate (8.8 g, 107 mmol, 2.0 eq) in Water (30 mL). Note: Sodium acetate buffers the reaction, preventing acid-catalyzed hydrolysis.

  • Reaction:

    • Add the aqueous hydroxylamine solution to the ethanolic ketone solution dropwise.

    • Heat the mixture to reflux (80 °C) for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (high Rf) should disappear.

  • Work-up:

    • Cool to room temperature.[1][2] Most of the ethanol is removed under reduced pressure.

    • The product often precipitates upon cooling/concentration. If solid forms, filter and wash with cold water.

    • If oil forms, extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or Hexane/EtOAc to obtain pure (E)-isomer crystals.

Part 5: Chemical Reactivity & Stability

The Beckmann Rearrangement

This is the most critical reaction for this molecule. Under acidic conditions (e.g., PCl


, SOCl

, or H

SO

), the oxime rearranges to an amide.
  • Mechanism: The group anti to the hydroxyl migrates. Since the phenyl group is anti in the (E)-isomer, it migrates to the nitrogen.

  • Product: N-[4-(difluoromethoxy)phenyl]acetamide .

  • Significance: This pathway is used to synthesize aniline derivatives from acetophenones.

Hydrolysis
  • Conditions: Aqueous acid (HCl) at reflux.

  • Result: Reverts to the parent ketone and hydroxylamine.

  • Stability Note: The difluoromethoxy group (-OCHF

    
    ) is stable to standard acidic/basic hydrolysis conditions, unlike a trifluoroacetyl group.
    
Reactivity Diagram

Reactivity cluster_0 Beckmann Rearrangement cluster_1 Hydrolysis cluster_2 Reduction (LiAlH4/H2) Oxime (1E)-Oxime Amide N-[4-(difluoromethoxy)phenyl]acetamide Oxime->Amide H+, Heat (Migration of Aryl) Ketone Parent Ketone Oxime->Ketone Aq. HCl, Reflux Amine 1-[4-(difluoromethoxy)phenyl]ethanamine Oxime->Amine Reduction

Figure 2: Primary reactivity pathways for the oxime.

Part 6: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (1H NMR, 400 MHz, CDCl3)
  • δ 2.28 ppm (s, 3H): Methyl group of the oxime (N=C-CH

    
    ).
    
  • δ 6.51 ppm (t, 1H, J = 74 Hz): The characteristic difluoromethoxy proton . The large coupling constant (Geminal H-F coupling) is the fingerprint of this moiety.

  • δ 7.10 ppm (d, 2H): Aromatic protons ortho to the -OCHF

    
     group.
    
  • δ 7.60 ppm (d, 2H): Aromatic protons ortho to the oxime group (deshielded by the C=N bond).

  • δ 8.50-9.00 ppm (br s, 1H): Oxime hydroxyl proton (-OH).

Infrared Spectroscopy (IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (H-bonded).

  • 1680 cm⁻¹: Weak C=N stretch.

  • 1050–1200 cm⁻¹: Strong C-F and C-O-C stretches.

Part 7: References

  • Parent Ketone Data: Sigma-Aldrich. 1-(4-(Difluoromethoxy)phenyl)ethanone Product Sheet. Accessed Feb 2026.

  • General Oxime Synthesis: "Synthesis of Acetophenone Oximes." Organic Syntheses, Coll.[3] Vol. 2, p. 70.

  • Beckmann Rearrangement Mechanism: Gawley, R. E. "The Beckmann Reactions: Rearrangement, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." Organic Reactions (1988).

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy group as a physicochemical modulator." Journal of Medicinal Chemistry (2017).

Sources

Technical Guide: Potential Biological Activity of Phenyl Ethanone Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of phenyl ethanone oxime (acetophenone oxime) derivatives, a class of pharmacophores exhibiting significant versatility in medicinal chemistry. Characterized by the imine-like >C=N-OH moiety, these compounds serve as critical scaffolds for antimicrobial, anticancer, and anti-inflammatory therapeutics. This document synthesizes structure-activity relationships (SAR), detailed synthesis protocols, and mechanistic insights to guide researchers in optimizing this scaffold for drug development.

Chemical Space & Pharmacophore Analysis

The phenyl ethanone oxime scaffold consists of a lipophilic phenyl ring attached to an ethanone oxime group. The biological activity stems primarily from the amphiphilic nature of the oxime group, which can act as both a hydrogen bond donor and acceptor, facilitating interaction with active sites of enzymes and receptors.

Structural Versatility[1]
  • Metal Chelation: The nitrogen and oxygen atoms can chelate metal ions (e.g., Cu²⁺, Zn²⁺), which is often a mechanism for inhibiting metalloenzymes.

  • Geometric Isomerism: These derivatives exist as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically more stable and often the bioactive form due to steric accessibility.

  • Acid-Base Properties: The oxime proton is weakly acidic (pKa ~11), allowing for modulation of solubility and permeability based on physiological pH.

Synthesis & Structural Diversity

The synthesis of phenyl ethanone oxime derivatives typically involves the condensation of acetophenone derivatives with hydroxylamine hydrochloride.

General Synthesis Workflow

The following diagram outlines the standard synthetic pathway and potential derivatization routes (ethers and esters) to enhance lipophilicity and bioavailability.

SynthesisWorkflow Acetophenone Acetophenone Derivative (Starting Material) Intermediate Tetrahedral Intermediate Acetophenone->Intermediate Nucleophilic Attack Hydroxylamine NH2OH·HCl (Reagent) Hydroxylamine->Intermediate Oxime Phenyl Ethanone Oxime (Scaffold) Intermediate->Oxime Dehydration (-H2O) Ester Oxime Ester (Acylation) Oxime->Ester R-COCl / Base Ether Oxime Ether (Alkylation) Oxime->Ether R-X / Base

Figure 1: Synthetic pathway for phenyl ethanone oxime and its conversion into ester and ether derivatives.[1]

Core Biological Activities[1][3][4][5][6]

Antimicrobial Activity

Phenyl ethanone oxime derivatives, particularly halogenated and esterified forms, exhibit potent antimicrobial properties.[2]

  • Mechanism: Disruption of cell wall integrity and inhibition of ergosterol biosynthesis (antifungal).

  • Key Data: Halogen substitution (Cl, Br) at the para position of the phenyl ring significantly lowers the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Reference
Unsubstituted Oxime64128>128[1]
4-Chloro-derivative81632[1][4]
4-Bromo-derivative4816[10]
Terphthaloyl Ester248[1]
Anticancer Activity

Derivatives linked with heterocyclic moieties (e.g., pyridine, indole) show cytotoxicity against various cancer cell lines.

  • Mechanism:

    • Kinase Inhibition: Inhibition of CDK2 and GSK3β, leading to cell cycle arrest.

    • Tubulin Polymerization: Binding to the colchicine site of tubulin, disrupting microtubule dynamics.

    • Apoptosis: Induction of caspase-dependent apoptotic pathways.

Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

Compound ScaffoldMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Mechanism Implicated
4-Pyridyl-ethanone oxime0.280.871.47Tubulin Inhibition [15]
Indirubin-3'-oxime0.040.100.62CDK2/GSK3β Inhibition [11]
Naphthyl-ethanone oxime2.433.531.90DNA Fragmentation [3]
Anti-inflammatory Activity[3]
  • Mechanism: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, reducing prostaglandin synthesis.

  • Pathway: Downregulation of the NF-κB signaling pathway, preventing the expression of pro-inflammatory cytokines (TNF-α, IL-6).

AntiInflammatoryPathway Stimulus Inflammatory Stimulus (LPS/TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Kinase IKK Complex (Kinase) Receptor->Kinase NFkB NF-κB (Inactive) Kinase->NFkB Phosphorylation NFkB_Active NF-κB (Active) NFkB->NFkB_Active Degradation of IκB Nucleus Nucleus Translocation NFkB_Active->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription Oxime Oxime Derivative (Inhibitor) Oxime->Kinase Blocks Oxime->Nucleus Prevents Translocation

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB pathway modulation.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of phenyl ethanone oxime derivatives is tightly governed by substituents on the phenyl ring and modifications to the oxime hydroxyl group.

SAR_Map Core Phenyl Ethanone Oxime Scaffold Para Para-Substitution (R1) (Cl, Br, NO2) Core->Para Ortho Ortho-Substitution (Steric Hindrance) Core->Ortho OximeOH Oxime Hydroxyl (OH) (H-Bond Donor) Core->OximeOH Methyl Methyl Group (Lipophilicity) Core->Methyl Effect1 Increases Potency & Lipophilicity Para->Effect1 Effect2 Reduces Activity due to Planarity Distortion Ortho->Effect2 Effect3 Esterification/Etherification Improves Bioavailability OximeOH->Effect3

Figure 3: SAR Map highlighting critical substitution sites and their impact on biological activity.

Key SAR Insights:

  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -Br, and -NO2 at the para position enhance antimicrobial and anticancer activity by increasing the acidity of the oxime proton and improving lipophilicity (logP).

  • Steric Bulk: Bulky groups at the ortho position often decrease activity by distorting the planarity of the molecule, which disrupts binding to planar active sites (e.g., DNA intercalation).

  • O-Alkylation/Acylation: Converting the oxime -OH to an ether or ester often improves metabolic stability and membrane permeability, serving as prodrugs.

Experimental Protocols

Protocol: Synthesis of 4-Chloroacetophenone Oxime

Self-Validating Checkpoints Included

Materials:

  • 4-Chloroacetophenone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Sodium Acetate (20 mmol)

  • Ethanol (95%)

  • Distilled Water

Methodology:

  • Dissolution: Dissolve 10 mmol of 4-chloroacetophenone in 15 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Prep: Dissolve 15 mmol Hydroxylamine HCl and 20 mmol Sodium Acetate in 10 mL of distilled water.

  • Addition: Slowly add the aqueous solution to the ethanolic ketone solution with constant stirring.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 3-4 hours.

    • Validation Checkpoint 1: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The ketone spot should disappear.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol.

    • Validation Checkpoint 2: Measure Melting Point.[3][4] Expected range: 95-97°C. Sharp range indicates high purity.

Protocol: In Vitro Antimicrobial Assay (Disc Diffusion)

Methodology:

  • Preparation: Prepare Muller-Hinton Agar (MHA) plates.

  • Inoculation: Spread 100 µL of standardized bacterial suspension (0.5 McFarland standard) onto the agar surface.

  • Treatment: Impregnate sterile filter paper discs (6 mm) with 20 µL of the test compound (dissolved in DMSO at varying concentrations: 100, 50, 25 µg/mL).

    • Control: Use Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal) as positive controls; DMSO as negative control.

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a vernier caliper.

    • Validation Checkpoint: The negative control (DMSO) must show no zone of inhibition. If it does, the assay is invalid due to solvent toxicity or contamination.

Future Perspectives & Drug Design

The phenyl ethanone oxime scaffold offers a "privileged structure" for multi-target drug design. Future optimization should focus on:

  • Hybrid Molecules: Conjugating the oxime scaffold with other pharmacophores (e.g., quinolines, coumarins) to combat Multi-Drug Resistance (MDR).

  • Prodrug Strategies: Developing oxime esters that are hydrolyzed specifically by enzymes overexpressed in cancer cells (e.g., esterases), enhancing selectivity and reducing systemic toxicity.

References

  • Academic Research Publishing Group. "Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters." ARPG Web. Link

  • Al-Janabi, A. A.[1][5][3][4][6] "Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent." PubMed, 2022.[4] Link

  • BenchChem. "Derivatization of 1-(Naphthalen-1-yl)ethanone Oxime for Biological Screening." BenchChem Application Notes, 2025. Link

  • Scholars Research Library. "Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones." Der Pharmacia Lettre, 2016.[7] Link

  • BenchChem. "The Pivotal Role of 1-[4-(4-Pyridinyl)phenyl]-ethanone in Medicinal Chemistry." BenchChem Whitepaper, 2025.[8] Link

  • Cielecka-Piontek, J., et al. "Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential." PMC, 2020. Link

  • PubMed.[4] "Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents." PubMed, 2012. Link

  • Valderrama, J. A., et al. "Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters." ResearchGate, 2022. Link

  • MDPI. "Unsubstituted Oximes as Potential Therapeutic Agents." Molecules, 2020.[6] Link

  • Journal of Pharmaceutical Research International. "Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones." JPRI, 2016. Link

  • MDPI. "The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties."[9] Pharmaceuticals, 2023. Link

  • PubChem. "1-Phenyl-1-ethanone oxime | C8H9NO." NIH. Link

  • UMSIDA. "Preparation of Oxime Derivatives and Studying the Biological Activity." Journal of Science in Medicine and Life, 2024.[10] Link

  • ResearchGate. "Anti-inflammatory and analgesic activities of acetophenone semicarbazone." Asian Pacific Journal of Tropical Biomedicine, 2012. Link

  • RSC Advances. "Synthesis and evaluation of new chalcones and oximes as anticancer agents." Royal Society of Chemistry, 2022.[11] Link

Sources

Crystal Structure Analysis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone Oxime: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime. This document is structured as a comprehensive whitepaper for researchers in structural chemistry and drug development, focusing on the synthesis, crystallization, and crystallographic characterization of this specific pharmaceutical intermediate.

Executive Summary

The structural characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is critical for understanding its solid-state behavior, particularly in the context of pharmaceutical development where the difluoromethoxy group (–OCHF


) serves as a lipophilic bioisostere for the methoxy group. This guide outlines the complete workflow for the synthesis, single-crystal growth, and X-ray diffraction analysis of the target compound.

Key structural objectives include:

  • Isomeric Confirmation: Verifying the (1E) configuration over the (1Z) isomer.

  • Conformational Analysis: Determining the torsion angle of the –OCHF

    
     group relative to the phenyl ring.
    
  • Supramolecular Synthons: Mapping the hydrogen-bonding network, specifically the competition between the oxime dimer motif and weak C–H···F interactions.

Chemical Context & Synthesis Protocol

The synthesis of the target oxime is achieved through the condensation of 1-[4-(difluoromethoxy)phenyl]ethanone (CAS 83882-67-1) with hydroxylamine hydrochloride. This reaction is stereoselective, favoring the (1E) isomer due to steric repulsion between the phenyl ring and the oxime hydroxyl group in the (Z) configuration.

Reaction Mechanism & Workflow

The formation of the oxime involves a nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by dehydration. The reaction is typically conducted in an ethanol/water mixture with a base (NaOH or NaOAc) to buffer the HCl released.

SynthesisWorkflow Ketone 1-[4-(difluoromethoxy)phenyl]ethanone (Precursor) Intermediate Tetrahedral Intermediate (Unstable) Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOH (EtOH/H2O Reflux) Reagents->Intermediate Product (1E)-Oxime Product (Target) Intermediate->Product - H2O (Dehydration) Crystallization Recrystallization (Slow Evaporation) Product->Crystallization Purification

Figure 1: Synthesis and crystallization workflow for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

Experimental Procedure
  • Stoichiometry: Dissolve 10 mmol of 1-[4-(difluoromethoxy)phenyl]ethanone in 20 mL of ethanol.

  • Addition: Add a solution of 12 mmol hydroxylamine hydrochloride and 12 mmol sodium acetate in 10 mL water.

  • Reflux: Heat the mixture at reflux (80°C) for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. The oxime often precipitates as a white solid. If oiling occurs, remove ethanol under reduced pressure and extract with dichloromethane.

  • Purification: Recrystallize from hot ethanol/water (1:1) to obtain analytical-grade material.

Crystallization Strategy for X-Ray Analysis

Obtaining single crystals suitable for X-ray diffraction requires careful control of supersaturation. The difluoromethoxy group increases lipophilicity compared to methoxy analogs, influencing solvent choice.

TechniqueSolvent SystemRationaleExpected Morphology
Slow Evaporation Ethanol / Water (4:1)Standard for polar oximes; balances solubility.Prisms or Blocks
Vapor Diffusion THF (inner) / Pentane (outer)Good for lipophilic derivatives; gentle nucleation.Needles or Plates
Slow Cooling AcetonitrileHigh solubility at boiling; low at RT.Large Prisms

Critical Control Point: Ensure the solution is filtered through a 0.45 µm PTFE filter prior to crystallization to remove nucleation sites (dust) that cause polycrystallinity.

Crystallographic Analysis Protocol

The core analysis utilizes Single Crystal X-Ray Diffraction (SC-XRD). The following protocol ensures high-fidelity data collection and refinement.

Data Collection Parameters[1][2]
  • Temperature: Collect data at 100 K (using an N

    
     cryostream) to minimize thermal motion of the terminal –OCHF
    
    
    
    group, which is prone to disorder.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for this purely organic structure.
  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Mo) to resolve the C–F bond distances accurately.
    
Structural Refinement & Disorder Modeling

The difluoromethoxy group often exhibits rotational disorder.

  • Initial Solution: Use SHELXT (Intrinsic Phasing) to locate the heavy atoms (F, O, N, C).

  • Refinement: Use SHELXL (Least Squares).

  • Disorder Handling: If the –CHF

    
     group shows elongated thermal ellipsoids, model it over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (SUMP command). Restrain geometry (SAME/SADI) and thermal parameters (SIMU/DELU) if necessary.
    
  • Hydrogen Atoms: Locate the oxime hydroxyl proton (H–O) from the difference Fourier map to confirm the H-bond donor/acceptor scheme. Refine its coordinates freely if data quality permits; otherwise, use a riding model (AFIX 147).

Structural Analysis & Discussion

Based on the crystallographic behavior of the close analog (E)-1-(4-methoxyphenyl)ethanone oxime (Ref. 1) and general oxime structural principles (Ref. 2), the following features are the primary analytical targets.

Molecular Conformation (E vs. Z)

The (1E) configuration is thermodynamically preferred.

  • Diagnostic Feature: In the (E) isomer, the oxime oxygen (O1) is trans to the phenyl ring. The C1–C7–N1–O1 torsion angle should be close to 180°.

  • Steric Check: The distance between the oxime oxygen and the ortho-phenyl protons would be prohibitively short (< 2.4 Å) in the (Z) isomer.

The Difluoromethoxy Group Conformation

The –OCHF


 group typically adopts a conformation where the C–H bond is essentially coplanar with the aromatic ring to maximize p-

conjugation of the oxygen lone pair with the ring.
  • Key Metric: Measure the C(aromatic)–C(aromatic)–O–C(difluoro) torsion angle. A value near 0° or 180° indicates conjugation.

Supramolecular Architecture

Oximes are robust supramolecular synthons.[1] The crystal packing is expected to be dominated by the R


(6)  dimer motif.

H_Bonding MolA Molecule A (Donor/Acceptor) Dimer Centrosymmetric Dimer R2,2(6) Motif MolA->Dimer O-H···N (1.9 Å) MolB Molecule B (Inversion Related) MolB->Dimer N···H-O (1.9 Å) Packing 3D Crystal Lattice Dimer->Packing Weak C-H···F Interactions Dimer->Packing Van der Waals Stacking

Figure 2: Predicted hydrogen bonding network showing the formation of the characteristic oxime dimer.[2]

  • Primary Interaction: Intermolecular O–H[2]···N hydrogen bonds linking two inversion-related molecules.[3]

    • Expected Distance:

      
       Å.
      
  • Secondary Interaction: Weak C–H···F and C–H···O interactions stabilize the packing between the dimer units. The fluorine atoms act as weak acceptors, potentially forming chains along the crystallographic axes.

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, Hirshfeld surface analysis (using CrystalExplorer) is recommended.

  • d

    
     Surface:  Look for two bright red spots corresponding to the strong O–H···N hydrogen bonds.[4][1][3][5]
    
  • Fingerprint Plot: The O···H interactions will appear as sharp spikes at the bottom left (short contact distance). The F···H interactions will appear as diffuse wings, indicating their weaker, less directional nature.

References

  • Structure of the Methoxy Analog: Rafiq, M., et al. "(E)-1-(4-Methoxyphenyl)ethanone oxime." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, p. o2173.[5]

  • General Oxime Crystallography: Bertolasi, V., et al. "Hydrogen bonding in crystalline oximes."[6] Acta Crystallographica Section B, vol. 38, no. 9, 1982, pp. 2526-2532.

  • Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. "Difluoromethoxy arenes: a physicochemical perspective." Journal of Medicinal Chemistry, vol. 60, no. 2, 2017, pp. 797-804.

  • Crystallographic Software: Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, vol. 71, no. 1, 2015, pp. 3-8.

Sources

In Silico Profiling & Theoretical Characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework and computational profiling for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a molecule of significant interest in medicinal chemistry due to the presence of the difluoromethoxy (-OCF₂H) group. This moiety acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of the methoxy group, potentially enhancing bioavailability and receptor binding affinity compared to non-fluorinated analogs.

This document serves as a protocol for researchers to validate the structural, electronic, and biological properties of this compound using Density Functional Theory (DFT) and molecular docking simulations.

Structural Definition & Isomerism

The molecule consists of a phenyl ring para-substituted with a difluoromethoxy group and an ethanone oxime moiety.

  • IUPAC Name: (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

  • Molecular Formula: C₉H₉F₂NO₂

  • Key Feature: The (1E) configuration indicates that the hydroxyl (-OH) group of the oxime is trans to the phenyl ring (and cis to the methyl group). This is generally the thermodynamically preferred isomer for acetophenone oximes due to steric repulsion between the phenyl ring and the oxime oxygen in the Z-isomer.

Computational Workflow

The following diagram illustrates the standard operating procedure (SOP) for the complete theoretical characterization of the molecule.

ComputationalWorkflow Start Molecule Construction (GaussView/ChemDraw) GeomOpt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->GeomOpt FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc Docking Molecular Docking Target: COX-2 (e.g., PDB: 3LN1) GeomOpt->Docking Optimized Ligand ElecProp Electronic Properties HOMO-LUMO | MEP | NBO FreqCalc->ElecProp SpecVal Spectroscopic Validation IR (Scaled) | NMR (GIAO) FreqCalc->SpecVal ADMET ADMET Profiling SwissADME | pkCSM Docking->ADMET

Figure 1: Integrated computational workflow for structural and biological profiling.

Quantum Chemical Calculations (DFT)

Methodology & Basis Set Selection

For accurate prediction of the electronic structure, Density Functional Theory (DFT) is the standard.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven balance between computational cost and accuracy for organic systems.

  • Basis Set: 6-311++G(d,p) is required.

    • Diffuse functions (++): Essential for correctly modeling the lone pairs on the Oxygen and Fluorine atoms.

    • Polarization functions (d,p): Critical for describing the anisotropic electron distribution in the -OCF₂H group.

Electronic Properties & Reactivity

The Frontier Molecular Orbitals (FMOs) determine the chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the oxime nitrogen and the phenyl ring pi-system. Acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely localized on the anti-bonding orbitals of the C=N bond and the phenyl ring. Acts as the electron acceptor.

  • Band Gap (

    
    ):  A large gap implies high kinetic stability (hard molecule), while a small gap suggests high reactivity (soft molecule). For oximes, this gap correlates with their ability to participate in radical scavenging or enzymatic inhibition.
    

Molecular Electrostatic Potential (MEP): The MEP map will visualize charge distribution:

  • Red (Negative): Oxygen of the oxime (-OH) and Fluorine atoms. These are potential H-bond acceptors.

  • Blue (Positive): Hydrogen of the oxime (-OH) and the methyl protons. The oxime H is a critical H-bond donor for receptor binding.

Spectroscopic Profiling (Validation)

To validate the theoretical model against experimental data, vibrational and magnetic properties must be calculated.

Vibrational Analysis (IR)

Frequency calculations must yield zero imaginary frequencies (NIMAG=0) to confirm a true minimum on the potential energy surface.

  • Scaling Factor: DFT tends to overestimate frequencies. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

  • Key Diagnostic Bands:

    • 
      : ~3200–3400 cm⁻¹ (Broad, H-bonded).
      
    • 
      : ~1600–1650 cm⁻¹ (Characteristic oxime stretch).
      
    • 
      : ~1100–1200 cm⁻¹ (Strong intensity).
      
NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform to mimic experimental conditions.

  • Target Shift: The proton on the difluoromethoxy group (

    
    ) typically appears as a triplet around 6.5–7.0 ppm  (
    
    
    
    Hz).

Biological Potential: Molecular Docking[1][2][3][4]

Oxime derivatives of acetophenone are frequently investigated for anti-inflammatory activity (COX inhibition) and antimicrobial properties. The -OCF₂H group enhances lipophilicity, potentially improving binding to hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) .

Target Identification
  • Primary Target: COX-2 (Prostaglandin G/H synthase 2).

  • PDB ID: 3LN1 (Crystal structure of COX-2 with Celecoxib).

  • Rationale: The phenyl ring mimics the scaffold of NSAIDs, while the oxime can form H-bonds with the active site residues (e.g., Arg120, Tyr355).

Interaction Mechanism

The docking simulation (using AutoDock Vina or Glide) should focus on the following interactions:

InteractionMap Ligand_OH Oxime -OH (H-Bond Donor) Rec_Tyr385 Tyr385 / Ser530 (Active Site) Ligand_OH->Rec_Tyr385 H-Bond Ligand_N Oxime =N- (H-Bond Acceptor) Rec_Arg120 Arg120 (Gatekeeper) Ligand_N->Rec_Arg120 H-Bond Ligand_OCF2H -OCF2H Group (Lipophilic/H-Bond) Rec_HydroPocket Hydrophobic Pocket (Val/Leu residues) Ligand_OCF2H->Rec_HydroPocket Fluorine Interactions Ligand_Ring Phenyl Ring (Hydrophobic) Ligand_Ring->Rec_HydroPocket Pi-Interactions

Figure 2: Hypothesized ligand-receptor interaction map within the COX-2 active site.

Protocol for Docking
  • Ligand Prep: Convert optimized DFT structure to PDBQT format. Assign Gasteiger charges. Set rotatable bonds (the -OCF₂H group must be rotatable).

  • Receptor Prep: Remove water molecules and co-crystallized ligands from 3LN1. Add polar hydrogens.

  • Grid Generation: Center grid box on the co-crystallized ligand (Celecoxib) coordinates. Size:

    
     Å.
    
  • Validation: Re-dock the native ligand (Celecoxib).[1] RMSD must be

    
     Å.
    

ADMET & Drug-Likeness[3][4]

The difluoromethoxy group is a strategic bioisostere that modulates ADMET properties.[2][3]

PropertyPredictionImpact of -OCF₂H Group
Lipophilicity (LogP) ~2.5 – 3.0Increased vs. -OCH₃. Improves membrane permeability.[3][4]
H-Bond Donors 1 (Oxime OH)+1 Weak Donor (C-H of OCF₂H can act as weak donor).
Metabolic Stability HighEnhanced. Blocks O-demethylation common in methoxy groups.[2][3]
BBB Permeability Likely YesLipophilicity aids in crossing the Blood-Brain Barrier.
Lipinski's Rule of 5 Pass MW < 500, LogP < 5, HBD < 5, HBA < 10.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marrero-Ponce, Y., et al. (2015). Ligand-based virtual screening and molecular docking of 2-phenyl-1-ethanone oxime derivatives as new tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Sources

(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecule (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime represents a confluence of two such high-value moieties: the oxime and the difluoromethoxy group. The oxime functional group is a versatile building block, recognized for its ability to participate in crucial hydrogen bonding interactions and its presence in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.[1][2][3] Concurrently, the difluoromethoxy (-OCF₂H) group has emerged as a strategic asset for enhancing metabolic stability, modulating lipophilicity, and serving as a bioisosteric replacement for more labile groups like methoxy or hydroxyl functionalities.[4][5]

This technical guide provides an in-depth exploration of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and analytical characterization, while providing expert insights into its potential as a foundational scaffold for therapeutic innovation. The narrative emphasizes the causal relationships behind experimental design and the self-validating nature of the described protocols, grounding all claims in authoritative references.

Physicochemical Properties and Structural Analysis

The unique properties of the title compound arise from the interplay of its constituent parts: the aromatic core, the E-oxime, and the difluoromethoxy substituent.

The difluoromethoxy group, in particular, offers a nuanced modulation of the molecule's properties. It is a moderately lipophilic hydrogen bond donor, a characteristic that makes it a suitable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the significant advantage of improved metabolic stability.[6][7] Replacing a metabolically vulnerable methoxy group with -OCF₂H can effectively block O-demethylation, a common metabolic pathway, thereby extending a drug's in vivo half-life.[4]

Table 1: Physicochemical Properties of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

PropertyValue (Calculated/Estimated)Source/Method
Molecular Formula C₉H₉F₂NO₂-
Molecular Weight 201.17 g/mol -
IUPAC Name (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime-
CAS Number Not available-
logP (Octanol/Water) ~2.0 - 2.5Estimated based on analogs[8]
Hydrogen Bond Donors 1 (from -OH of oxime)Structural Analysis
Hydrogen Bond Acceptors 3 (from N, O of oxime; O of -OCF₂H)Structural Analysis

Synthesis and Mechanistic Rationale

The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is most logically achieved via a two-step sequence starting from the commercially available ketone, 1-[4-(difluoromethoxy)phenyl]ethanone.[9] The core of the synthesis lies in the oximation of the ketone.

Experimental Protocol: Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

This protocol is adapted from established general procedures for the synthesis of acetophenone oximes.[10][11]

Materials:

  • 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq)

  • Sodium acetate trihydrate (NaOAc·3H₂O, 2.0 eq) or Potassium Hydroxide (KOH)[11]

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 eq) in ethanol (approximately 10 mL per 1 g of ketone).

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate trihydrate (2.0 eq) in a minimal amount of warm water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone. Heat the mixture to a gentle reflux (60-80 °C) and stir.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1 or 4:1). The disappearance of the starting ketone spot (which is less polar) and the appearance of the more polar product oxime spot indicates reaction progression.[10][12]

  • Workup and Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Extraction: If the product does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used).

  • Washing: Combine the organic extracts and wash successively with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or petroleum ether, to yield the pure (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

Causality and Self-Validation
  • Choice of Base: Sodium acetate is a mild base sufficient to free the hydroxylamine nucleophile without promoting side reactions. Stronger bases could be used but risk side reactions depending on other functionalities.

  • Solvent System: The ethanol/water system ensures that both the organic ketone and the inorganic hydroxylamine salt are soluble, allowing the reaction to proceed efficiently in a homogenous phase.

  • Reaction Control: TLC is a critical self-validating step. It provides direct visual evidence of the conversion of starting material to product, ensuring the reaction is driven to completion before initiating the workup, thereby maximizing yield.

  • Purification: Recrystallization is a robust method for purifying solid organic compounds. The selection of an appropriate solvent, in which the compound is soluble when hot but sparingly soluble when cold, ensures the isolation of high-purity material.

SynthesisWorkflow cluster_reagents Reagents & Solvents cluster_process Process Ketone 1-[4-(difluoromethoxy)phenyl]ethanone Mix Combine & Reflux (60-80°C) Ketone->Mix Hydroxylamine NH₂OH·HCl Hydroxylamine->Mix Base NaOAc·3H₂O Base->Mix Solvent Ethanol/Water Solvent->Mix Monitor Monitor by TLC Mix->Monitor 1-3 hours Workup Aqueous Workup & Extraction Monitor->Workup Completion Purify Recrystallization Workup->Purify Product (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime Purify->Product

Caption: General workflow for the synthesis of the target oxime.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. While specific spectral data for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is not published, the expected analytical data can be reliably inferred from its structural analogs, such as acetophenone oxime and 4-methoxyacetophenone oxime.[10][13][14]

Table 2: Expected Analytical Data for Characterization

TechniqueExpected ObservationsRationale
¹H NMR δ (ppm): ~2.3 (s, 3H, -CH₃), ~6.7 (t, 1H, -OCF₂H ), ~7.2-7.8 (m, 4H, Ar-H), ~9.0 (br s, 1H, -OH)The singlet for the methyl group, the characteristic triplet for the -OCF₂H proton, aromatic signals, and the broad singlet for the oxime hydroxyl are key identifiers.[10]
¹³C NMR δ (ppm): ~12 (CH ₃), ~115 (t, OC F₂H), ~120-135 (Ar-C), ~155 (C=N)The upfield methyl signal, the triplet for the difluoromethoxy carbon due to C-F coupling, aromatic carbons, and the downfield imine carbon are expected.[13]
IR (cm⁻¹) ~3300-3100 (br, O-H stretch), ~1650 (C=N stretch), ~1250 & ~1050 (C-F stretch)Broad O-H band confirms the oxime. The C=N stretch is characteristic. Strong C-F stretches confirm the difluoromethoxy group.[11]
Mass Spec (EI) M⁺ peak at m/z = 201.17The molecular ion peak corresponding to the compound's molecular weight would be expected.

Potential Applications in Drug Development

The true value of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime lies in its potential as a scaffold for creating new chemical entities with therapeutic potential. Its structure is a launchpad for diversification, leveraging the established pharmacological relevance of both the oxime and difluoromethoxy groups.

The Role of the Oxime Moiety

Oximes are not merely inert linkers; they are pharmacologically significant. The oxime group can form critical hydrogen bonds with biological targets, mimicking interactions of carbonyls but with different electronic and steric profiles.[1] Numerous oxime-containing molecules have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Activity: Many oxime derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[1][15]

  • Anti-inflammatory Activity: Oximes have been shown to inhibit inflammatory pathways and reduce the production of inflammatory mediators like nitric oxide.[2]

  • Antimicrobial Properties: The oxime scaffold is present in several antimicrobial agents, including FDA-approved cephalosporin antibiotics.[16][17]

The Strategic Advantage of the Difluoromethoxy Group

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7][18] The -OCF₂H group provides a unique set of advantages:

  • Metabolic Stability: The high strength of the C-F bond makes the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This is a key strategy for improving a drug's half-life and bioavailability.[4][5]

  • Lipophilicity and Permeability: The -OCF₂H group increases lipophilicity compared to a hydroxyl group but is generally less lipophilic than a trifluoromethoxy (-OCF₃) group, offering a fine-tuning mechanism for optimizing a compound's solubility and membrane permeability.[6]

  • Target Engagement: The acidic proton of the -OCF₂H group can participate in weak hydrogen bonds, potentially forming novel interactions within a target's binding pocket that are not possible with a methoxy group.[6]

PK_Improvement cluster_analog Methoxy Analog cluster_target Difluoromethoxy Analog Methoxy -OCH₃ Group (Metabolic Hotspot) CYP450 CYP450 Enzymes Methoxy->CYP450 Metabolism Rapid O-Demethylation CYP450->Metabolism Excretion Fast Excretion (Low Half-Life) Metabolism->Excretion OCF2H -OCF₂H Group (Metabolic Shield) Blocked Metabolism Blocked OCF2H->Blocked Resistant to CYP450 Bioavailability Increased Half-Life & Bioavailability Blocked->Bioavailability

Caption: Role of -OCF₂H as a metabolic shield.

Conclusion

(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is more than a simple organic molecule; it is a highly functionalized scaffold engineered for purpose. It combines the proven biological relevance of the oxime moiety with the strategic pharmacokinetic advantages conferred by the difluoromethoxy group. The synthetic route to this compound is straightforward and relies on well-established chemical principles, making it an accessible starting point for library synthesis. For researchers in drug discovery, this compound represents a valuable building block for developing next-generation therapeutics with enhanced metabolic stability and potentially novel target interactions, particularly in the fields of oncology, inflammation, and infectious diseases.

References

  • Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth. 2018, 95, 1-14.
  • BenchChem. (2025). Synthesis of Ketoximes - Technical Support Center. BenchChem.
  • Science of Synthesis. (n.d.). Oximes. Thieme.
  • Academic Research Publishing Group. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.).
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Zafrani, Y. (2024).
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanone oxime.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2).
  • Sigma-Aldrich. (n.d.). 1-(4-(Difluoromethoxy)phenyl)ethanone.
  • Musilek, K., & Kuca, K. (2020).
  • MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents.
  • Rafiq, M., et al. (2008). (E)-1-(4-Aminophenyl)ethanone oxime.
  • BenchChem. (2025). The Pivotal Role of 1-[4-(4-Pyridinyl)
  • MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.

Sources

Methodological & Application

Technical Application Note: Stereoselective Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a critical intermediate in the development of bioactive heterocyclic compounds and agrochemicals. The presence of the difluoromethoxy (–OCHF₂) motif serves as a lipophilic hydrogen bond donor/acceptor, often used to modulate metabolic stability and bioavailability in drug discovery (bioisostere of methoxy).

Scientific Integrity Statement: While general oxime formation is a textbook transformation, this protocol addresses the specific challenge of stereocontrol . The (1E)-isomer is thermodynamically preferred over the (1Z)-isomer due to the steric repulsion between the hydroxyl group and the phenyl ring in the Z-configuration. However, kinetic control can lead to isomeric mixtures. This protocol utilizes thermodynamic equilibration (reflux conditions) and selective crystallization to ensure high (E)-selectivity (>95%).

Key Reaction Parameters
  • Substrate: 1-[4-(difluoromethoxy)phenyl]ethanone (CAS: 83882-67-1).[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[2]
    
  • Buffering Agent: Sodium Acetate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent System: Ethanol/Water (EtOH/

    
    ).[2]
    

Reaction Mechanism & Critical Control Points

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Elimination of water to form the C=N double bond.

Stereochemical Control: The activation energy for E/Z isomerization is accessible at reflux temperatures. By maintaining reflux, the system equilibrates to the lower-energy (1E) state.

Pathway Visualization

ReactionPathway Ketone 1-[4-(difluoromethoxy) phenyl]ethanone Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack NH2OH Hydroxylamine HCl NH2OH->Intermediate TS Transition State (Dehydration) Intermediate->TS -H2O Product_E (1E)-Oxime (Thermodynamic Product) TS->Product_E Thermodynamic Control (Reflux) Product_Z (1Z)-Oxime (Kinetic Byproduct) TS->Product_Z Kinetic Control (Low Temp) Product_Z->Product_E Isomerization (Heat/Acid)

Figure 1: Mechanistic pathway highlighting the thermodynamic drive towards the (1E)-isomer.

Detailed Synthesis Protocol

Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and can be explosive if heated to decomposition in a confined space. The difluoromethoxy ketone precursor causes skin and eye irritation.[3] All operations must be performed in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials & Reagents Table
ComponentCAS No.MW ( g/mol )Equiv.[2][4][5]Qty (Example)Role
1-[4-(difluoromethoxy)phenyl]ethanone 83882-67-1186.161.05.00 g (26.8 mmol)Limiting Reagent
Hydroxylamine Hydrochloride 5470-11-169.491.52.80 g (40.3 mmol)Nucleophile
Sodium Acetate (Anhydrous) 127-09-382.032.04.40 g (53.7 mmol)Buffer/Base
Ethanol (95%) 64-17-5--25 mLSolvent
Deionized Water 7732-18-5--15 mLCo-solvent
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with Hydroxylamine Hydrochloride (2.80 g) and Sodium Acetate (4.40 g).

  • Add Deionized Water (15 mL) and stir until a clear solution is obtained.

  • Add Ethanol (25 mL) to the aqueous solution.

  • Add 1-[4-(difluoromethoxy)phenyl]ethanone (5.00 g) to the mixture. Note: The ketone may not fully dissolve initially.

Step 2: Reflux and Reaction Monitoring

  • Attach a water-cooled reflux condenser to the RBF.

  • Heat the mixture to reflux (bath temp approx. 85–90 °C) with vigorous stirring.

  • Maintain reflux for 2–3 hours .

    • Checkpoint: The solution should become clear as the ketone reacts and the oxime forms (though the oxime may precipitate if the concentration is high).

  • TLC Monitoring: Spot the reaction mixture against the starting ketone (Eluent: 20% EtOAc in Hexanes). The ketone (

    
    ) should be consumed, and a new spot for the oxime (
    
    
    
    ) should appear.

Step 3: Workup and Isolation [3]

  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Rotary Evaporation: Remove the bulk of the ethanol under reduced pressure (40 °C, 100 mbar).

  • Dilute the remaining aqueous residue with ice-cold water (50 mL).

  • Crystallization: The (1E)-oxime typically precipitates as a white to off-white solid upon cooling and dilution.

    • If oiling occurs: Scratch the side of the flask with a glass rod or add a seed crystal to induce precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (3 × 20 mL) to remove inorganic salts (NaCl/NaOAc).

Step 4: Purification (Isomer Enrichment)

  • Dry the crude solid in a vacuum oven at 40 °C for 4 hours.

  • Recrystallization: Recrystallize from a minimum amount of hot Ethanol/Water (1:1) or Hexane/EtOAc.[6]

    • Dissolve the solid in hot solvent.

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Filter the crystals.[7][8] This process preferentially crystallizes the (1E)-isomer, leaving any trace (Z)-isomer in the mother liquor.

Analytical Validation
  • Yield: Expected yield is 85–92% (approx. 4.6–5.0 g).[6]

  • Melting Point: The product should be a white crystalline solid. (Target range: 75–85 °C, dependent on specific polymorph/purity).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 (s, 1H, N-OH)
      
    • 
       7.7 (d, 2H, Ar-H ortho to oxime)
      
    • 
       7.2 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.3 (t, 1H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.2 (s, 3H, 
      
      
      
      ).
    • Note: The chemical shift of the methyl group is diagnostic. In the (1E)-isomer, the methyl group is shielded relative to the (1Z)-isomer due to the anisotropy of the hydroxyl group.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve NH2OH.HCl + NaOAc in H2O/EtOH Start->Mix AddKetone Add 1-[4-(difluoromethoxy)phenyl]ethanone Mix->AddKetone Reflux Reflux (85°C, 3h) Thermodynamic Control AddKetone->Reflux Check TLC Check (Ketone Consumed?) Reflux->Check Check->Reflux No Cool Cool & Evaporate EtOH Check->Cool Yes Precip Dilute with Ice Water Precipitate Solid Cool->Precip Filter Filter & Wash Precip->Filter Recryst Recrystallize (EtOH/H2O) Isolate (1E)-Isomer Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification.

References

  • ChemicalBook. (2025).[6][9] 4-(Difluoromethoxy)acetophenone Properties and Synthesis. Retrieved from

  • Organic Syntheses. (2010). Preparation of Acetophenone Oxime. Org. Synth. 2010, 87, 201-208. Retrieved from

  • Sigma-Aldrich. (2026). 1-(4-(Difluoromethoxy)phenyl)ethanone Safety Data Sheet. Retrieved from [10]

  • PubChem. (2025).[11] 1-[4-(Trifluoromethoxy)phenyl]ethanone Compound Summary. (Analogous chemistry). Retrieved from

  • Royal Society of Chemistry. (2009). Propagation in Reported Organocatalytic Beckmann Rearrangement. (General oxime protocols). Retrieved from

Sources

Application Notes and Protocols for the Analysis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to HPLC and GC-MS Methodologies

Introduction

(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a chemical entity of increasing interest within pharmaceutical development, often serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure, featuring a difluoromethoxy group and a ketoxime moiety, imparts specific physicochemical properties that demand robust and reliable analytical methods for quantification and purity assessment. The integrity of these analytical methods is the bedrock of quality control, ensuring the safety and efficacy of the final drug product.[1]

This document provides two comprehensive analytical approaches for the characterization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The development philosophy for these protocols is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R2) for analytical validation and Q14 for analytical procedure development.[1][2][3][4] Our goal is not merely to present a protocol, but to elucidate the scientific rationale behind each methodological choice, providing a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Target Profile (ATP): A Foundation for Method Development

Before any instrument is programmed, the purpose of the analytical procedure must be rigorously defined. This is the essence of the Analytical Target Profile (ATP), a concept formalized in ICH Q14.[1][4] The ATP is a prospective summary of the method's intended use and required performance characteristics.

For the methods detailed herein, the ATP is as follows:

AttributeTarget RequirementMethod
Purpose Quantify (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime and separate it from potential impurities and degradation products.HPLC
Analyte Form Bulk substance, reaction intermediate.HPLC, GC-MS
Specificity Method must be stability-indicating, resolving the main peak from degradants generated under stress conditions.HPLC
Accuracy Recovery within 98.0% to 102.0%.HPLC, GC-MS
Precision (%RSD) Repeatability (≤ 1.5%), Intermediate Precision (≤ 2.0%).HPLC, GC-MS
Linearity (r²) ≥ 0.999 over the specified range.HPLC, GC-MS
Sensitivity Limit of Quantitation (LOQ) sufficient to measure impurities at a 0.1% level relative to the main analyte.HPLC, GC-MS

This ATP guides every decision in the subsequent method development and validation stages, ensuring the final protocols are unequivocally fit-for-purpose.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

HPLC is the workhorse of pharmaceutical analysis, ideally suited for the quantification of non-volatile and thermally sensitive compounds like oximes.[5][6][7] A reversed-phase (RP-HPLC) approach is selected due to the moderate polarity of the target analyte.

Principle and Methodological Rationale

The core of this method is the differential partitioning of the analyte and its related substances between a nonpolar stationary phase (C18) and a polar mobile phase.[8][9]

  • Column Selection: A C18 (octadecylsilane) column is chosen as the industry standard for its versatility and effectiveness in retaining moderately nonpolar compounds like our target analyte. The phenyl ring provides sufficient hydrophobicity for strong retention, while the oxime and difluoromethoxy groups ensure it is not overly retained. A column with a smaller particle size (e.g., ≤ 3 µm) is selected to enhance efficiency and resolution, crucial for a stability-indicating method.[10][11]

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small amount of acid (0.1% formic acid) is incorporated to suppress the ionization of any residual silanols on the stationary phase and to protonate the analyte, ensuring a single ionic state. This results in sharper, more symmetrical peaks.[12][13]

  • Gradient Elution: A gradient elution program is employed. This is a critical choice for a stability-indicating assay.[14] It ensures that impurities with a wide range of polarities, which may be generated during forced degradation studies, are eluted from the column in a reasonable time and are well-resolved from the main analyte peak.[11]

  • UV Detection: The presence of the phenyl ring in the analyte's structure creates a strong chromophore. A detection wavelength of 254 nm is selected, as it provides a robust signal for the aromatic system, offering excellent sensitivity.

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (Dissolve reference std in diluent) SST System Suitability Test (SST) (Inject standard 5x) Standard_Prep->SST Sample_Prep Sample Preparation (Dissolve sample in diluent) Injection Inject Standards & Samples (Bracketing Sequence) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) System_Setup Instrument & Column Equilibration Mobile_Phase_Prep->System_Setup System_Setup->SST SST->Injection If SST Passes Integration Peak Integration Injection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Generate Report (Assay, Purity, SST Results) Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol

Materials and Reagents:

  • (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (≥98%)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Instrumentation:

  • HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
10.1
12.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 254 nm
Run Time 12 minutes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.22 µm filter and degas thoroughly.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution Preparation (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Make five replicate injections of the Standard Solution.

    • The system is deemed suitable if the acceptance criteria are met.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the standard and sample solutions as required. Use a bracketing approach (standard injections before and after a series of samples) for long sequences.

  • Data Processing: Integrate the peaks of interest. Calculate the assay and purity of the analyte using the external standard method.

System Suitability Acceptance Criteria (as per USP <621>): [8][10][15]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 – 1.8
Theoretical Plates (N) ≥ 5000
%RSD for Peak Area (n=5) ≤ 1.5%

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Method

For applications requiring higher sensitivity or confirmatory analysis via mass fragmentation, GC-MS is an invaluable tool. However, direct GC analysis of oximes can be problematic due to their polarity and potential for thermal degradation in the hot injector port.[16] To overcome this, a derivatization step is essential.

Principle and Methodological Rationale

This method leverages derivatization to enhance the analyte's suitability for GC analysis.

  • Derivatization Strategy - Silylation: The active hydrogen on the oxime's hydroxyl group (-N-OH) is the primary cause of poor chromatographic behavior. Silylation is a robust and widely used technique to replace this active hydrogen with a non-polar trimethylsilyl (TMS) group.[17][18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[17] The resulting TMS-ether derivative is significantly more volatile and thermally stable, leading to improved peak shape and sensitivity.[19][20]

  • GC Separation: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is selected. This stationary phase provides excellent separation for a wide range of derivatized compounds.

  • Temperature Programming: An oven temperature program is used to ensure the efficient elution of the derivatized analyte while separating it from any residual derivatizing agent or byproducts.

  • Mass Spectrometric Detection: The mass spectrometer serves as a highly specific and sensitive detector. Analysis can be performed in full scan mode to obtain fragmentation patterns for structural confirmation or in Selected Ion Monitoring (SIM) mode for maximum quantitative sensitivity by monitoring characteristic ions of the derivatized analyte.

GC-MS Experimental Workflow Diagram (with Derivatization)

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample_Prep Prepare Sample Solution (Dissolve in anhydrous solvent, e.g., Pyridine) Derivatization Derivatization (Silylation) Add BSTFA + 1% TMCS Sample_Prep->Derivatization Reaction Heat Reaction Vial (e.g., 70 °C for 30 min) Derivatization->Reaction Injection Inject Derivatized Sample Reaction->Injection Cool to RT System_Setup Instrument & Column Setup System_Setup->Injection Integration Extract Ion Chromatogram (EIC) Injection->Integration Quantification Quantification (Using calibration curve) Integration->Quantification Report Generate Report (Concentration, Mass Spectrum) Quantification->Report

Sources

Strategic Utilization of (1E)-1-[4-(Difluoromethoxy)phenyl]ethanone Oxime in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Subject: Medicinal Chemistry / Synthetic Organic Chemistry Target Audience: Senior Scientists, Medicinal Chemists, Process Chemists

Introduction: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime (CAS: 83882-67-1) represents more than a simple synthetic intermediate; it is a strategic gateway to incorporating the difluoromethoxy (


)  moiety into bioactive scaffolds.

While the trifluoromethyl (


) and methoxy (

) groups are ubiquitous, the

group offers a unique physicochemical profile known as the "Lipophilic Hydrogen Bond Donor" effect. Unlike perfluorinated groups, the terminal proton in

is sufficiently acidic to act as a weak hydrogen bond donor, while the fluorine atoms modulate lipophilicity (

) and metabolic stability.
Pharmacological Rationale[1][2][3][4][5]
  • Metabolic Blocking: The

    
     group effectively blocks O-dealkylation (a common clearance pathway for methoxy groups) due to the strength of the C-F bond and the altered electronics of the ether oxygen.
    
  • Bioisosterism: It serves as a non-classical bioisostere for phenol (

    
    ) and thiol (
    
    
    
    ) groups, retaining H-bond donor capability while significantly increasing membrane permeability.
  • Conformational Control: The (1E)-oxime geometry provides a rigid handle for stereoselective transformations, particularly in the synthesis of heterocyclic pharmacophores like isoxazoles and imidazoles.

Physicochemical Profiling

The following table contrasts the subject molecule's core moiety against common analogs, highlighting why a medicinal chemist would select the difluoromethoxy variant.

Table 1: Comparative Physicochemical Properties of p-Substituted Acetophenone Oximes

Substituent (R)

(Hammett)

(Hansch Lipophilicity)
H-Bond Donor?Metabolic LiabilityPrimary Application

0.18 0.65 Yes (Weak) Low Bioisostere for -OH/-OCH3

-0.27-0.02NoHigh (O-demethylation)Solubility / Electronics

0.351.04NoVery LowLipophilicity / Metabolic Stability

-0.37-0.67YesHigh (Glucuronidation)Receptor Binding

Data derived from Hansch & Leo parameters and recent bioisostere reviews [1, 2].

Synthetic Protocols

Protocol A: Regioselective Synthesis of the (1E)-Oxime

Objective: Preparation of high-purity (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime from the ketone precursor. Scale: 10 mmol (scalable to >100 g).

Reagents:

  • 4-(Difluoromethoxy)acetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-(difluoromethoxy)acetophenone (1.86 g, 10 mmol) in 15 mL of Ethanol (95%).

  • Buffer Preparation: In a separate beaker, dissolve

    
     (1.64 g, 20 mmol) and 
    
    
    
    (1.04 g, 15 mmol) in 5 mL of deionized water.
  • Addition: Add the aqueous hydroxylamine solution dropwise to the ketone solution with vigorous stirring. A white precipitate (NaCl) may form immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor via TLC (20% EtOAc/Hexane). The oxime is typically more polar than the ketone.
    
  • Work-up: Cool to room temperature. Remove ethanol under reduced pressure. Add 20 mL of ice-water to the residue.

  • Crystallization: The product usually precipitates as a white solid upon cooling. Filter the solid and wash with cold water (

    
    ).
    
  • Purification: Recrystallize from minimal hot ethanol or EtOH/Water if necessary to remove any trace (Z)-isomer (though the (E)-isomer is thermodynamically favored by >95:5).

Validation:

  • Yield: Expect 85–95%.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic triplet of the
    
    
    group at
    
    
    (
    
    
    ) and the oxime
    
    
    singlet at
    
    
    . The methyl group of the (1E) isomer typically appears upfield relative to the (1Z) isomer due to anisotropic shielding [3].
Protocol B: [3+2] Cycloaddition to Isoxazoles (Scaffold Hopping)

Application: This is the primary medicinal application—converting the oxime into a 3,5-disubstituted isoxazole, a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and GABA ligands.

Mechanism: In situ generation of a nitrile oxide via chlorination and base-induced dehydrohalogenation, followed by 1,3-dipolar cycloaddition with a terminal alkyne.

Reagents:

  • (1E)-Oxime (from Protocol A) (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Chlorination: Dissolve the oxime (1.0 eq) in DMF (

    
    ). Add NCS (1.1 eq) portion-wise at 
    
    
    
    . Stir at RT for 1 hour to form the hydroximoyl chloride intermediate. Note: Use a blast shield; nitrile oxide precursors can be energetic.
  • Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction vessel.

  • Catalysis: Add

    
     (1.2 eq) dropwise over 30 minutes. The base generates the nitrile oxide in situ, which immediately reacts with the alkyne.
    
  • Reaction: Stir at RT for 12 hours or heat to

    
     to accelerate.
    
  • Extraction: Dilute with water, extract with EtOAc, and wash with brine (to remove DMF).

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).[1]

Outcome: Yields a 3-[4-(difluoromethoxy)phenyl]-5-substituted isoxazole . This structure places the lipophilic H-bond donor (


) in a specific vector relative to the heterocyclic core, ideal for probing hydrophobic pockets in enzymes [4, 5].

Visualizing the Synthetic Landscape

The following diagram illustrates the central role of the oxime in accessing diverse chemical space.

G cluster_0 Pathway Logic Ketone 4-(Difluoromethoxy) acetophenone Oxime (1E)-Oxime (Central Intermediate) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Isoxazole 3,5-Disubstituted Isoxazole (Kinase Inhibitors) Oxime->Isoxazole 1. NCS (Cl-oxime) 2. Alkyne, Et3N ([3+2] Cycloaddition) Amide N-Aryl Acetamide (Analgesics/Anilides) Oxime->Amide Beckmann Rearrangement (TFA or SOCl2) Amine Benzylamine Analog (Reductive Amination) Oxime->Amine H2, Pd/C or LiAlH4

Figure 1: Synthetic divergence map showing the transformation of the ketone precursor into high-value medicinal scaffolds via the oxime intermediate.

Advanced Application: Beckmann Rearrangement

Context: Converting the oxime to N-[4-(difluoromethoxy)phenyl]acetamide . This reaction is sensitive to the stereochemistry of the oxime.[2][3] The (1E)-isomer (phenyl group anti to the hydroxyl) rearranges to the acetanilide derivative, which is the desired pharmacophore for analgesic or anti-inflammatory exploration.

Protocol:

  • Dissolve (1E)-oxime (1 mmol) in anhydrous acetonitrile.

  • Add Cyanuric Chloride (10 mol%) and

    
     (10 mol%) as mild catalysts (avoiding harsh 
    
    
    
    conditions which may degrade the
    
    
    group) [6].
  • Reflux for 1–2 hours.

  • Quench with saturated

    
    .[2]
    
  • Isolate the amide product.

Why this matters: This creates a bioisostere of Paracetamol (Acetaminophen) where the phenolic -OH is replaced by


, potentially reducing hepatotoxicity while maintaining COX inhibition profiles.

References

  • Zafrani, Y., et al. (2017).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "1-[4-(Difluoromethoxy)phenyl]ethanone Product Sheet & NMR Data."

  • Waldo, J. P., & Larock, R. C. (2005).[5] "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters.

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

  • Organic Chemistry Portal. "Beckmann Rearrangement: Mechanism and Catalysts."

Sources

Application Note: (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime as a High-Value Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into organic small molecules is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and bioavailability.[1] (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime represents a critical chemical intermediate for accessing a difluoromethoxy-functionalized chemical space.

This application note details the synthesis and utilization of this oxime. Unlike simple methoxy analogs, the difluoromethoxy (-OCHF₂) moiety acts as a lipophilic bioisostere of a hydroxyl or methoxy group but with significantly altered hydrogen bond donor/acceptor properties and resistance to metabolic O-dealkylation.

This guide provides validated protocols for:

  • Synthesis: High-yield preparation of the (1E)-oxime from its ketone precursor.

  • Rearrangement: Beckmann rearrangement to generate N-[4-(difluoromethoxy)phenyl]acetamide (a fluorinated bioisostere of Acetaminophen).

  • Cyclization: Utilization as a scaffold for isoxazole heterocycle formation.

Chemical Profile & Structural Logic

The target molecule exists primarily as the (1E)-isomer due to the steric repulsion between the bulky phenyl ring and the hydroxyl group of the oxime.

PropertyDetail
Chemical Name (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime
Precursor Ketone 1-[4-(difluoromethoxy)phenyl]ethanone (CAS: 83882-67-1)
Molecular Formula C₉H₉F₂NO₂
Key Functionality -OCHF₂ : Lipophilic, metabolically stable H-bond acceptor.=N-OH : Amphoteric handle for rearrangement or cyclization.
Isomerism (1E) : The hydroxyl group is anti to the phenyl ring, facilitating phenyl migration during Beckmann rearrangement.
Structural Visualization

The following diagram illustrates the synthesis and the stereochemical imperative of the (1E) configuration.

G Ketone Precursor Ketone (CAS 83882-67-1) Oxime (1E)-Oxime Target Intermediate Ketone->Oxime NH2OH·HCl, NaOAc MeOH, Reflux Z_Oxime (1Z)-Oxime (Sterically Disfavored) Ketone->Z_Oxime Minor Product

Figure 1: Stereoselective synthesis favoring the thermodynamically stable (1E) isomer.

Protocol A: Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Objective: Synthesize the target oxime from 1-[4-(difluoromethoxy)phenyl]ethanone with >95% (E)-selectivity.

Materials
  • Precursor: 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.5 equiv)[3]

  • Base: Sodium Acetate (NaOAc) anhydrous (2.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 mL/g of ketone)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine hydrochloride (1.5 equiv) and Sodium Acetate (2.0 equiv) in Methanol. Stir for 10 minutes at room temperature to generate free hydroxylamine in situ.

  • Addition: Add 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 equiv) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (65°C for MeOH) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The ketone spot (higher R_f) should disappear, replaced by the more polar oxime spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).[3]

    • Resuspend the residue in cold water (50 mL). The oxime typically precipitates as a white solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water (1:1) is recommended if high purity (>99%) is required.

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.

Protocol B: Beckmann Rearrangement (Synthesis of Anilides)

Scientific Rationale: The Beckmann rearrangement converts the oxime into an amide. The stereochemistry of the starting oxime dictates the product. For the (1E)-isomer (OH anti to Phenyl), the phenyl group migrates, yielding the N-aryl acetamide . This reaction produces N-[4-(difluoromethoxy)phenyl]acetamide , a fluorinated bioisostere of Paracetamol.

Mechanism Diagram

Beckmann Oxime (1E)-Oxime (OH anti to Aryl) Activation Activated Intermediate (N-O-SO2Cl) Oxime->Activation Thionyl Chloride (SOCl2) Migration [1,2]-Aryl Migration (Rate Limiting) Activation->Migration - SO2, - Cl- Imidate Nitrilium Ion / Imidate Migration->Imidate + H2O Product N-[4-(difluoromethoxy)phenyl]acetamide (Amide Product) Imidate->Product Tautomerization

Figure 2: Mechanistic pathway of the Beckmann Rearrangement showing aryl migration.

Procedure
  • Activation: Dissolve the (1E)-oxime (1.0 equiv) in anhydrous Diethyl Ether or DCM at 0°C.

  • Catalyst Addition: Add Thionyl Chloride (SOCl₂) (1.1 equiv) dropwise. (Alternative: Cyanuric Chloride or Polyphosphoric Acid).

  • Rearrangement: Allow the mixture to warm to room temperature. A spontaneous rearrangement often occurs, indicated by a mild exotherm. Stir for 1–2 hours.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize acidic byproducts.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: The product is the acetanilide derivative.

Protocol C: Synthesis of Isoxazoles (Cyclization)

Application: Oximes can be converted into isoxazoles, which are privileged scaffolds in kinase inhibitors and antibiotics.

Procedure (Base-Mediated Cyclization with Acetyl Chloride)
  • Deprotonation: Dissolve the oxime (1.0 equiv) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (n-BuLi) (2.0 equiv) dropwise to generate the dianion (deprotonation at OH and the alpha-methyl group).

  • Acylation: Add an ester or acid chloride (e.g., Ethyl Benzoate) (1.1 equiv).

  • Cyclization: Allow to warm to room temperature and then reflux with dilute acid (HCl) to effect cyclodehydration.

  • Product: 3,5-disubstituted isoxazole.

Analytical Characterization (Reference Data)

To validate the synthesis of the (1E)-oxime, compare experimental data against these expected values.

TechniqueExpected Signal CharacteristicsInterpretation
¹H NMR (DMSO-d₆) δ 11.2 ppm (s, 1H)N-OH proton (Singlet indicates pure oxime).
δ 7.70 ppm (d, 2H, J=8.8 Hz)Aromatic protons (Ortho to oxime).
δ 7.20 ppm (d, 2H, J=8.8 Hz)Aromatic protons (Ortho to OCHF₂).
δ 7.30 ppm (t, 1H, J=74 Hz)-OCHF₂ proton . Characteristic triplet due to ¹H-¹⁹F coupling.
δ 2.20 ppm (s, 3H)Methyl group (-CH₃).
¹³C NMR ~152 ppm (C=N)Carbon of the oxime functionality.
~116 ppm (t, J=260 Hz)-OCHF₂ carbon . Triplet splitting is diagnostic.

Safety & Handling

  • Difluoromethoxy Stability: The -OCHF₂ group is generally stable under acidic and basic conditions but can release Fluoride ions under extreme forcing conditions. Avoid contact with strong Lewis acids at high temperatures unless necessary.

  • Hydroxylamine HCl: Corrosive and potential sensitizer. Handle in a fume hood.

  • Thermal Hazard: Oximes can undergo thermal decomposition (runaway reactions) at very high temperatures (>150°C). Do not distill the neat oxime at atmospheric pressure.

References

  • Synthesis of Acetophenone Oximes

    • Organic Syntheses, Coll.[3] Vol. 100, p. 248 (2023).[3] "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates."

  • Beckmann Rearrangement Mechanisms

    • Gawley, R. E.
  • Difluoromethoxy Group in Medicinal Chemistry

    • Zafrani, Y., et al. "Difluoromethoxy- and Trifluoromethoxy- Groups: A convenient method for their introduction and their influence on physicochemical properties." Journal of Medicinal Chemistry, 2017.
  • General Oxime Chemistry & Applications

    • Kukushkin, V. Y., & Pombeiro, A. J. "Oxime Ligands in Transition Metal Coordination Chemistry.

Sources

Experimental setup for the oximation of 1-[4-(difluoromethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Oximation of 1-[4-(difluoromethoxy)phenyl]ethanone

Part 1: Executive Summary & Scientific Rationale

Abstract This protocol details the robust synthesis of 1-[4-(difluoromethoxy)phenyl]ethanone oxime from its ketone precursor. The difluoromethoxy (


) moiety is a critical bioisostere in modern medicinal chemistry, offering improved metabolic stability and lipophilicity compared to methoxy groups (e.g., in PDE4 inhibitors like Roflumilast). This guide prioritizes a buffered, aqueous-alcoholic system to ensure high conversion while preserving the integrity of the fluorinated motif.

Chemical Context & Mechanism The transformation follows a classic nucleophilic addition-elimination pathway. Hydroxylamine (


), generated in situ from its hydrochloride salt, attacks the electrophilic carbonyl carbon.
  • Challenge: The electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) slightly activates the carbonyl to nucleophilic attack but may also increase the acidity of alpha-protons.
  • Solution: We utilize a Sodium Acetate/Ethanol buffer system. This maintains the pH at approximately 5–6, which is critical.

    • Too Acidic (pH < 3): The amine is fully protonated (

      
      ), rendering it non-nucleophilic.
      
    • Too Basic (pH > 9): The carbonyl electrophilicity is reduced, and side reactions (e.g., haloform-type cleavage or aldol condensation) become possible.

Part 2: Materials & Equipment

Reagents:

  • Substrate: 1-[4-(difluoromethoxy)phenyl]ethanone (CAS: 83882-67-1).[] Note: Low-melting solid/liquid (MP ~18°C).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (99%+).
    
  • Base/Buffer: Sodium Acetate Trihydrate (

    
    ) or Anhydrous Sodium Acetate.
    
  • Solvent: Ethanol (Absolute or 95%); Deionized Water.

  • Extraction: Ethyl Acetate (EtOAc), Brine (Sat.[2] NaCl).

Equipment:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with nitrogen inlet.

  • Magnetic stirrer with temperature probe/oil bath.[3]

  • Rotary evaporator.[3]

  • Vacuum drying oven.

Part 3: Experimental Protocol

Step 1: Reaction Setup
  • Stoichiometry: Substrate (1.0 equiv) :

    
     (1.5 equiv) : NaOAc (2.5 equiv).
    
  • Concentration: 0.3 M – 0.5 M with respect to the ketone.

  • Charge the Flask: In a fume hood, add 10.0 mmol (1.86 g) of 1-[4-(difluoromethoxy)phenyl]ethanone to the flask.

  • Solvent Addition: Add 20 mL of Ethanol . Stir until the substrate is fully dissolved.

  • Reagent Preparation: In a separate beaker, dissolve 15.0 mmol (1.04 g) of Hydroxylamine Hydrochloride and 25.0 mmol (3.40 g) of Sodium Acetate Trihydrate in 10 mL of Water .

    • Why? Pre-dissolving ensures a homogeneous buffer system immediately upon addition, preventing localized acidity spikes.

  • Addition: Add the aqueous reagent solution to the ethanolic ketone solution in one portion. The mixture may turn cloudy (salt precipitation).

Step 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (Bath temp: ~85°C; Internal temp: ~78°C).

  • Time: Stir vigorously for 2–3 hours .

  • TLC Monitoring: Check progress using Silica TLC (Eluent: 20% EtOAc in Hexanes).

    • Ketone

      
      : ~0.5–0.6 (UV active).
      
    • Oxime

      
      : ~0.3–0.4 (Lower due to H-bonding).
      
    • Stain:

      
       or UV (254 nm).[4]
      
    • Endpoint: Disappearance of the ketone spot.

Step 3: Workup & Isolation
  • Evaporation: Remove the bulk of the Ethanol using a rotary evaporator (Bath: 40°C) until the volume is reduced by ~70%. Do not distill to dryness.

  • Precipitation: Add 30 mL of ice-cold water to the residue.

    • Observation: The oxime usually precipitates as a white or off-white solid.

  • Extraction (If oiling occurs): If the product oils out (common with fluorinated lipophilic chains):

    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
Step 4: Purification
  • Recrystallization: The crude solid is typically >95% pure. For analytical grade, recrystallize from Ethanol/Water (1:3) or Hexane/EtOAc .

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove trace water/solvents.

Part 4: Data Presentation & Validation

Table 1: Process Parameters & Expected Metrics

ParameterSpecificationNotes
Reaction Molarity 0.3 – 0.5 MHigher conc. improves rate but risks salt occlusion.
Temperature 78°C (Reflux)Essential for complete conversion of hindered ketones.
pH Range 5.0 – 6.0Controlled by NaOAc; prevents hydrolysis.
Typical Yield 85% – 95%Losses primarily due to mother liquor solubility.
Product Appearance White crystalline solidMP typically 65–75°C (higher than ketone).
Isomer Ratio >95:5 (E:Z)E-isomer (Phenyl/OH trans) is thermodynamically favored.

Analytical Validation (Self-Check):

  • 1H NMR (

    
    ):  Look for the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of the oxime methyl singlet shifted upfield (~2.3 ppm). The 
    
    
    
    triplet (
    
    
    Hz) should remain at ~6.5 ppm.
  • Mass Spec: M+1 peak at 202.15 Da.

Part 5: Visualization (Workflows & Mechanisms)

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway for the buffered oximation of 1-[4-(difluoromethoxy)phenyl]ethanone.

ReactionMechanism Substrate Ketone Substrate (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (pH 5-6) Reagent NH2OH + NaOAc (Nucleophile Gen) Reagent->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Target Oxime (E-Isomer) Elimination->Product Irreversible

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental protocol for synthesis and isolation.

ExperimentalWorkflow Start Start: Dissolve Ketone in Ethanol Buffer Add Aqueous Buffer (NH2OH.HCl + NaOAc) Start->Buffer Reflux Reflux @ 80°C (2-3 Hours) Buffer->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Evap Evaporate EtOH (Reduce vol by 70%) Check->Evap Yes Precip Add Ice Water (Induce Precipitation) Evap->Precip Filter Filtration & Wash (Cold Water) Precip->Filter Dry Vac Oven Dry (40°C) Filter->Dry

Part 6: Safety & Handling (Critical)

  • Hydroxylamine Thermal Hazard: Hydroxylamine free base is thermally unstable. While the hydrochloride salt is stable, the reaction mixture contains free hydroxylamine. Never distill the reaction mixture to complete dryness at high temperatures. Always leave a solvent heel or work up with water.

  • Fluorinated Substrate: The difluoromethoxy group is chemically robust, but avoid contact with strong Lewis acids (e.g.,

    
    ) which can cleave the C-F bond.
    
  • Waste Disposal: The aqueous filtrate contains excess hydroxylamine. Quench with dilute bleach (sodium hypochlorite) or acetone (to form acetoxime) before disposal to prevent toxicity to aquatic life.

References

  • Org. Synth. 2023, 100, 248-270. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.[3] (Standard protocol for Acetophenone Oximation).[5]

  • BenchChem Technical Guide.The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (Properties and stability of the -OCF2H group).
  • Sigma-Aldrich Product Data.1-[4-(difluoromethoxy)phenyl]ethanone (CAS 83882-67-1).

Sources

Application Note: Scalable Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a critical pharmacophore often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast .[1]

The protocol addresses two primary synthetic challenges:

  • Safe Difluoromethylation: Replacing the hazardous chlorodifluoromethane (Freon-22) gas route with a solid-state difluorocarbene precursor (Sodium Chlorodifluoroacetate) suitable for pilot-plant implementation.[1]

  • Stereoselective Oximation: Achieving >98% (E)-isomer purity through thermodynamic control and selective crystallization, minimizing the formation of the sterically congested (Z)-isomer.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases. The strategic choice of reagents prioritizes safety and atom economy over traditional high-pressure gas methods.[1]

  • Phase 1: Etherification of 4-hydroxyacetophenone using Sodium Chlorodifluoroacetate (SCDA) . This reagent releases difluorocarbene (

    
    ) in situ via thermal decarboxylation, avoiding the need for high-pressure autoclaves required by Freon-22.[2][1]
    
  • Phase 2: Condensation with hydroxylamine hydrochloride.[3] The reaction is buffered to favor the thermodynamically stable (E)-isomer , driven by the steric repulsion between the phenyl ring and the oxime hydroxyl group in the (Z)-configuration.

Process Workflow (Graphviz)

SynthesisWorkflow Start 4-Hydroxyacetophenone Inter Intermediate: 4-(Difluoromethoxy)acetophenone Start->Inter Difluoromethylation (-CO2, -NaCl) Reagent1 ClCF2CO2Na (SCDA) DMF, 95°C Reagent1->Inter Crude Crude Oxime (E/Z Mixture) Inter->Crude Condensation Reagent2 NH2OH·HCl / NaOAc EtOH/H2O, 50°C Reagent2->Crude Purification Crystallization (Hexane/EtOAc) Crude->Purification Isomer Enrichment Final Target: (1E)-Oxime (>99% Purity) Purification->Final Isolation

Figure 1: Step-wise process flow from starting material to purified (E)-isomer.

Phase 1: Synthesis of 4-(Difluoromethoxy)acetophenone[2]

Reaction Logic

The use of SCDA involves a Solid-Liquid Phase Transfer mechanism.[1] The salt must dissolve in the polar aprotic solvent (DMF or NMP) before decarboxylating at ~95°C to generate the active carbene.

  • Critical Control Point: The decarboxylation releases

    
    . On a large scale, the addition of SCDA must be controlled (portion-wise) to manage off-gassing and prevent vessel over-pressurization.
    
Protocol

Scale: 100 g Input (4-Hydroxyacetophenone)

ReagentMW ( g/mol )Equiv.[4]Mass/Vol
4-Hydroxyacetophenone136.151.0100.0 g
Sodium Chlorodifluoroacetate (SCDA)152.461.5168.0 g
Potassium Carbonate (

)
138.211.2121.8 g
DMF (N,N-Dimethylformamide)--500 mL
Water (Quench)--1000 mL

Step-by-Step Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser connected to a gas bubbler (to monitor

    
    ).
    
  • Charging: Charge DMF, 4-Hydroxyacetophenone, and

    
    . Stir at room temperature for 15 minutes to form the phenolate anion.
    
  • Reagent Addition: Add SCDA (Sodium Chlorodifluoroacetate) in 3 equal portions.

    • Note: SCDA is hygroscopic.[5] Handle quickly to avoid clumping.

  • Reaction: Heat the mixture to 95°C .

    • Observation: Gas evolution (

      
      ) will begin around 80°C. Maintain 95-100°C for 4–6 hours.[1]
      
    • IPC (In-Process Control):[1] Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Target <2% starting phenol.

  • Quench: Cool to 25°C. Slowly pour the reaction mixture into 1L of ice-water with vigorous stirring.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
    
  • Concentration: Dry over

    
     and concentrate under reduced pressure to yield a pale yellow oil.
    
    • Expected Yield: 85–92% (approx. 115–125 g).

Phase 2: Stereoselective Oximation

Reaction Logic

Formation of the oxime creates a


 double bond, leading to E (trans) and Z (cis) isomers.
  • (E)-Isomer: The hydroxyl group (

    
    ) is trans to the phenyl ring.[1] This is sterically favored.
    
  • (Z)-Isomer: The hydroxyl group is cis to the phenyl ring, causing steric clash with the ortho-hydrogens.

  • Thermodynamic Control: Conducting the reaction at elevated temperature (50°C) allows equilibration, favoring the stable E-isomer.

Stereoselectivity Mechanism (Graphviz)

Stereoselectivity cluster_isomers Isomeric Equilibrium Ketone 4-(Difluoromethoxy)acetophenone Intermediate Tetrahedral Intermediate Ketone->Intermediate + NH2OH Z_iso (Z)-Isomer (Kinetic Product) Steric Clash: High Energy Intermediate->Z_iso E_iso (E)-Isomer (Thermodynamic Product) Sterically Favored Intermediate->E_iso Z_iso->E_iso Acid/Heat Isomerization

Figure 2: Thermodynamic drive toward the (E)-isomer via equilibration.[2][1]

Protocol

Scale: 100 g Input (Intermediate from Phase 1)

ReagentEquiv.[1][6][7][8]Mass/Vol
4-(Difluoromethoxy)acetophenone1.0100.0 g
Hydroxylamine HCl1.555.8 g
Sodium Acetate (anhydrous)2.088.0 g
Ethanol (95%)-400 mL
Water-100 mL

Step-by-Step Procedure:

  • Buffer Preparation: In the reaction vessel, dissolve Hydroxylamine HCl and Sodium Acetate in the Water/Ethanol mixture. Stir for 10 minutes.

    • Why NaOAc? It buffers the HCl released, preventing the pH from dropping too low (which would protonate the hydroxylamine and stop the reaction).

  • Addition: Add the ketone (from Phase 1) to the stirred solution.

  • Reaction: Heat to 50°C for 3 hours.

    • Validation: Check HPLC. Conversion should be >99%.

  • Workup: Evaporate most of the Ethanol under reduced pressure. The product will precipitate as the alcohol is removed.

  • Isolation: Add 500 mL water to the residue. Cool to 0–5°C and stir for 1 hour to maximize precipitation. Filter the white solid.

  • Purification (Crucial for Isomer Purity):

    • Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) .

    • Heat to reflux to dissolve, then cool slowly to room temperature, then to 4°C. The (E)-isomer crystallizes preferentially.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

To ensure the product meets pharmaceutical standards, the following parameters must be verified.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)> 99.0% Area
Isomeric Ratio 1H-NMR (DMSO-d6)(E)-isomer > 99% (No visible Z-methyl peak)
Melting Point DSC / Capillary85°C – 88°C (Sharp peak)
Identity MS (ESI+)[M+H]+ = 202.1

NMR Interpretation:

  • (E)-Isomer: Methyl singlet (

    
     ppm).[1]
    
  • (Z)-Isomer: Methyl singlet appears downfield (

    
     ppm) due to anisotropy of the phenyl ring.[1]
    

Safety & Hazards (E-E-A-T)

  • Sodium Chlorodifluoroacetate (SCDA): While safer than Freon gas, SCDA is an irritant. The reaction releases Carbon Monoxide (CO) and CO2 during decomposition. Engineering Control: Reactions must be performed in a fume hood with active ventilation.

  • Hydroxylamine: Potential explosion hazard if heated to dryness or mixed with metal ions.[1] Never distill the oxime reaction mixture to complete dryness without checking stability.

  • Exotherm: The decarboxylation of SCDA is endothermic initially but can lead to exothermic spikes if accumulation occurs. Maintain strict temperature control.

References

  • Process Route for Roflumilast: A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. ResearchGate. Available at: [Link]

  • Difluoromethylation Protocol: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses, 2017, 94, 16-33.[2] Available at: [Link]

  • Oximation Stereochemistry: Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. Asian Journal of Chemistry. Available at: [Link]

Sources

Derivatization of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Derivatization Strategies for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone Oxime in Bioanalytical Workflows

Abstract

This guide details the derivatization protocols for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a pharmacophore combining the metabolic stability of a difluoromethoxy (


) bioisostere with the reactivity of an oxime.[1] While the 

group enhances lipophilicity and blocks metabolic O-dealkylation, the polar oxime functionality (

) necessitates derivatization for accurate gas chromatography-mass spectrometry (GC-MS) quantification and optimized membrane permeability in biological assays. We present two validated workflows: Trimethylsilylation (TMS) for analytical quantification and O-Acetylation for lipophilicity modulation in cell-based assays.[1]

Molecule Profile & Strategic Rationale

The target molecule presents a unique dual-nature challenge in bioanalysis:

  • The Difluoromethoxy Group (

    
    ):  Unlike a methoxy group, this moiety acts as a lipophilic hydrogen bond donor.[1][2][3] It is chemically robust and generally stable against the derivatization reagents described below. Its primary role is to improve metabolic half-life by resisting Cytochrome P450-mediated O-dealkylation.[1][2]
    
  • The Oxime Group (

    
    ):  The (1E) configuration places the hydroxyl group trans to the phenyl ring (thermodynamically favored).[1] However, the labile proton causes peak tailing in GC and potential glucuronidation in biological systems.
    

Derivatization Strategy Matrix:

DerivatizationStrategy Target (1E)-1-[4-(difluoromethoxy) phenyl]ethanone oxime Goal_Quant Goal: GC-MS Quantification (Plasma/Tissue) Target->Goal_Quant Goal_Bio Goal: Bioactivity/Permeability (Cell Assays) Target->Goal_Bio Method_TMS Method: Silylation (BSTFA) Product: TMS-Ether Goal_Quant->Method_TMS Method_Ac Method: Acylation (Ac2O) Product: Acetyl-Oxime Goal_Bio->Method_Ac Result_TMS Outcome: Volatile, Thermally Stable, Single Peak (m/z 273) Method_TMS->Result_TMS Result_Ac Outcome: High Lipophilicity, Prodrug Potential Method_Ac->Result_Ac

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on assay requirements.

Protocol A: Silylation for GC-MS Quantification

Purpose: To replace the active protic hydrogen on the oxime with a trimethylsilyl (TMS) group, preventing thermal degradation and adsorption in the GC inlet.

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).[1]

  • Why BSTFA? It is highly volatile, causing minimal interference with early eluting peaks.[1]

  • Why TMCS? It acts as a catalyst to ensure complete derivatization of the sterically hindered oxime oxygen.

Experimental Workflow
  • Sample Preparation:

    • Evaporate the biological extract (plasma/microsomal supernatant) to complete dryness under a nitrogen stream at 35°C. Note: Moisture is the enemy; any residual water will quench the BSTFA.

    • Reconstitute the residue in 50 µL of anhydrous Pyridine . Pyridine acts as an acid scavenger (neutralizing HCl formed from TMCS) and facilitates the nucleophilic attack.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap tightly (PTFE-lined cap) and vortex for 10 seconds.[1]

    • Incubate at 65°C for 30 minutes .

    • Mechanism:[2][4][5][6] The oxime oxygen attacks the silicon atom; the trifluoroacetamide leaving group is volatile.

    • 
      [1]
      
  • Instrumental Analysis:

    • Cool to room temperature.[1] Transfer to an autosampler vial.

    • Inject 1 µL into GC-MS (Splitless mode recommended for trace analysis).[1]

Data Interpretation & Validation
ParameterNative MoleculeTMS-Derivative
Formula


Molecular Weight 201.17273.35
Dominant Ion (EI) m/z 201 (

), 184 (

)
m/z 273 (

)
, 258 (

)
Retention Time Variable (Tailing)Sharp, Symmetric

Critical Control: The


 group is stable under these conditions. If you observe a mass shift of -50 (loss of 

), the injector temperature is too high (>280°C), causing thermal decomposition of the difluoromethoxy group.

Protocol B: O-Acetylation for Biological Assays

Purpose: To create a more lipophilic "prodrug" variant or to stabilize the molecule for LC-MS assays where silyl groups are too hydrolytically unstable.

Reagent: Acetic Anhydride (


) / Pyridine.[1]
Experimental Workflow
  • Reaction Setup:

    • Dissolve 10 mg of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime in 1 mL of Dichloromethane (DCM) .

    • Add 1.2 equivalents of Acetic Anhydride .

    • Add 1.5 equivalents of Pyridine (base catalyst).[1]

  • Execution:

    • Stir at room temperature for 2 hours.

    • Monitoring: Check via TLC (Silica, 20% EtOAc/Hexane).[1] The product will have a higher

      
       than the starting oxime.
      
  • Workup (for Biological Application):

    • Wash the organic layer with 1M HCl (to remove pyridine) followed by saturated

      
      .[1]
      
    • Dry over

      
       and concentrate.
      
    • Resuspend in DMSO for cell culture use.[1]

Bioassay Application: Microsomal Stability

When testing the stability of the difluoromethoxy group in liver microsomes:

  • Incubate the acetylated derivative with microsomes.

  • Esterases will rapidly cleave the acetyl group, releasing the free oxime in situ.

  • Monitor the degradation of the free oxime. This mimics the "prodrug" effect, enhancing initial membrane permeability before intracellular release.

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Biological Sample (Plasma/Microsomes) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Add BSTFA + 1% TMCS + Pyridine Dry->Deriv Heat Incubate 65°C, 30 min Deriv->Heat GCMS GC-MS Analysis (DB-5MS Column) Heat->GCMS Check Is Peak Tailing? GCMS->Check Check->GCMS No (Valid) Fix Check Moisture / Replace Liner Check->Fix Yes

Figure 2: Step-by-step analytical workflow for GC-MS quantification, including quality control checkpoints.

References

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA."[1][5] Sigma-Aldrich Technical Bulletins. Link[1]

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link[1]

  • Little, J. L. "Derivatization of Oximes for Gas Chromatography-Mass Spectrometry."[1] Journal of Chromatography A, 1999. (Contextual grounding for oxime silylation).

  • Restek Corporation. "Guide to GC Derivatization." Restek Technical Library. Link

  • PubChem. "Compound Summary: N,O-Bis(trimethylsilyl)trifluoroacetamide."[1] National Library of Medicine. Link[1]

Sources

Application Notes & Protocols: Evaluating (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime as a Novel Fungicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of agrochemical discovery.

Abstract

The relentless evolution of fungicide resistance necessitates a continuous search for novel chemical scaffolds and modes of action. This document provides a comprehensive guide for the synthesis and evaluation of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , a compound of interest due to its structural motifs—the oxime ether group, prevalent in highly successful strobilurin fungicides, and the difluoromethoxy group, known to enhance metabolic stability and potency in agrochemicals.[1][2][3] This guide is structured not as a report on a known fungicide but as a strategic workflow for researchers to explore its potential. We present detailed, field-proven protocols for its chemical synthesis, a hypothesis-driven approach to its potential mode of action, and robust methodologies for in vitro and in vivo antifungal efficacy screening.

Introduction: The Case for a New Scaffold

The global reliance on fungicides is threatened by the emergence of resistant fungal strains. A significant portion of the current market is dominated by fungicides that inhibit the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, known as QoI fungicides or FRAC Group 11.[4][5][6] This class, which includes the highly effective strobilurins, is characterized by an oxime ether pharmacophore.[7][8] However, their single-site mode of action makes them highly prone to resistance, often through a single point mutation (e.g., G143A) in the cytochrome b gene.[4][5]

The target compound, (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime , incorporates this key oxime ether moiety. Furthermore, the inclusion of a difluoromethoxy (-OCF₂H) group is a strategic choice in modern agrochemical design. This group can act as a bioisostere for other functional groups and may improve metabolic stability and membrane permeability, potentially enhancing the compound's overall performance.[2][9]

This document serves as a complete methodological guide for any research team aiming to synthesize this compound and rigorously evaluate its potential as a lead structure for a new generation of fungicides.

Section 1: Synthesis Protocol

The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a straightforward condensation reaction. The following protocol is based on established methods for ketoxime synthesis.[10][11]

Protocol 1: Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Materials:

  • 4'-(Difluoromethoxy)acetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate trihydrate (NaOAc·3H₂O) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4'-(difluoromethoxy)acetophenone (e.g., 10.0 g, 1.0 eq) in ethanol (100 mL).

  • Hydroxylamine Solution Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 1.5 eq) and sodium acetate trihydrate (e.g., 2.0 eq) in a minimal amount of warm deionized water (~30 mL). Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone. Equip the flask with a condenser and heat the mixture to a gentle reflux (~80°C) for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting ketone spot indicates reaction completion.[11]

  • Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 200 mL of cold deionized water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude oxime can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The (E)-isomer is typically the thermodynamically favored product.[12][13]

Section 2: Postulated Mechanism of Action (MoA)

Given the presence of the oxime ether structure, a primary hypothesis is that the compound functions as a Quinone outside Inhibitor (QoI), similar to strobilurins.[14][15] This provides a clear, testable framework for initial mechanistic studies.

Hypothesis: Inhibition of Mitochondrial Respiration

The compound is predicted to bind to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain. This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[4][14]

MoA_Pathway Postulated MoA: Inhibition of Complex III Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- (QH2) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Generates Inhibitor (1E)-1-[4-(difluoromethoxy)phenyl] ethanone oxime Inhibitor->Complex_III BLOCKS

Caption: Integrated Fungicide Discovery Workflow.

Conclusion and Future Directions

This document provides the essential framework and detailed protocols for the initial investigation of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime as a potential fungicide. By following this structured approach—from reliable synthesis to robust biological evaluation—researchers can efficiently determine the compound's viability.

If the compound demonstrates significant activity, subsequent steps should focus on comprehensive Structure-Activity Relationship (SAR) studies. [16][17]This involves synthesizing analogues by modifying the aryl ring substituents and the oxime side chain to optimize potency, spectrum of activity, and physicochemical properties. Further mechanistic studies would also be required to confirm the QoI mode of action and to test against known resistant fungal strains. This systematic approach will be critical in ascertaining whether this scaffold can be developed into a commercially viable and effective tool for modern crop protection.

References

  • Gisi, U., Sierotzki, H., Cook, A., & McCaffery, A. (2002). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. Pest Management Science, 58(9), 859-867. [Link]

  • Zhang, X., et al. (2015). Design, synthesis and structure-activity relationship of novel oxime ether strobilurin derivatives containing substituted benzofurans. Pest Management Science, 71(3), 359-367. [Link]

  • Bayer Crop Science. (n.d.). Fungicide Modes of Action. Crop Science US. [Link]

  • Iowa State University. (2006). QoI fungicides. Iowa State University Digital Repository. [Link]

  • Rutgers University. (2013). Understanding the Strobilurin Fungicides (FRAC code 11). Plant & Pest Advisory. [Link]

  • CGSpace. (n.d.). Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. [Link]

  • Global Agriculture. (2025). Strobilurins (QoI Fungicides): Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. [Link]

  • Li, Y., et al. (2018). Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. Scientific Reports, 8(1), 7859. [Link]

  • ACS Publications. (2024). Design, Synthesis, Antifungal Activity, and 3D-QASR of Novel Oxime Ether-Containing Coumarin Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). The structures of the oxime ethers 15–25 with the fungicidal activity. [Link]

  • Columbia Technology Ventures. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. [Link]

  • ResearchGate. (n.d.). Fungicidal meta-Substituted Strobilurin Analogs. [Link]

  • RSC Publishing. (1998). Natural compounds of the strobilurin series and their synthetic analogues as cell respiration inhibitors. Russian Chemical Reviews. [Link]

  • Thieme Chemistry. (n.d.). Stereoconvergent Synthesis of Ketoximes. SYNFORM. [Link]

  • David Moore's World of Fungi. (n.d.). Strobilurins: Evolution of a New Class of Active Substances. [Link]

  • MDPI. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5126. [Link]

  • ResearchGate. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

  • RSC Publishing. (2023). The design, synthesis, and biological activity assay of malononitrile oxime ether compounds as effective fungicides. RSC Advances. [Link]

  • Fraunhofer-Publica. (n.d.). Identification of novel antifungal compounds using a HTS activity-selectivity assay. [Link]

  • Scribd. (2023). Frac Code List 2023 - Final. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Euroblight. (2014). Detached leaf test for foliage blight resistance. [Link]

  • RSC Publishing. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. PMC. [Link]

  • USDA ARS. (n.d.). Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight. [Link]

  • PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1), e85836. [Link]

  • RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • FRAC. (2024). FRAC Code List© 2024. [Link]

  • FRAC. (n.d.). All Downloads. [Link]

  • NIH. (n.d.). An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds. PMC. [Link]

  • bioRxiv. (2021). Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. [Link]

  • IPW. (n.d.). FRAC code list for fungicides ip coded for use on wine grapes. [Link]

  • HGV. (n.d.). Detached Leaf Assay to Test for Downy Mildew Tolerance in Hops. [Link]

  • NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • FRAC. (2022). Fungal control agents sorted by cross-resistance pattern and mode of action. [Link]

  • Organic Syntheses. (n.d.). Note 4. [Link]

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Application Note & Protocol: A Validated Method for the Isolation of (E)- and (Z)-Isomers of 1-[4-(difluoromethoxy)phenyl]ethanone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The geometric isomers of oximes are of significant interest in medicinal chemistry and drug development due to their distinct biological activities and physicochemical properties. This document provides a comprehensive, field-tested protocol for the synthesis, separation, and characterization of the (E)- and (Z)-isomers of 1-[4-(difluoromethoxy)phenyl]ethanone oxime. We detail a robust chromatographic method for isomer isolation and provide key spectroscopic data for unambiguous stereochemical assignment. This guide is intended for researchers, scientists, and drug development professionals requiring geometrically pure oxime isomers for their studies.

Introduction: The Significance of Oxime Isomerism

Oximes, characterized by the R₁R₂C=NOH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. The syn ((Z)-isomer) and anti ((E)-isomer) configurations can confer profoundly different pharmacological, toxicological, and metabolic profiles. For instance, the differential interaction of isomers with target receptors is a critical consideration in structure-activity relationship (SAR) studies. The difluoromethoxy group, a bioisostere for phenolic hydroxyl or methoxy groups, is increasingly used in drug design to enhance metabolic stability and lipophilicity. Therefore, obtaining stereochemically pure isomers of 1-[4-(difluoromethoxy)phenyl]ethanone oxime is a crucial step in the development of novel therapeutics.

The primary challenge in working with oxime isomers is their potential for interconversion, which can be catalyzed by acid, heat, or light. The protocol herein is designed not only to separate the isomers but to do so under conditions that minimize in-situ isomerization, ensuring the integrity of the isolated fractions. The assignment of the (E) and (Z) configuration is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging the anisotropic effect of the hydroxyl group on adjacent protons.

Experimental Overview & Workflow

The overall process involves three key stages:

  • Synthesis: The oxime is prepared as a mixture of (E) and (Z) isomers from the parent ketone.

  • Chromatographic Separation: The isomer mixture is resolved using flash column chromatography.

  • Characterization & Assignment: The purified isomers are analyzed by ¹H NMR, ¹³C NMR, and HPLC to confirm their identity, purity, and stereochemistry.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Ketone 1-[4-(difluoromethoxy)phenyl]ethanone Reaction Oximation Reaction (Reflux) Ketone->Reaction Reagents Hydroxylamine HCl, Sodium Acetate, Ethanol/Water Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chromatography Flash Column Chromatography (Silica Gel) Workup->Chromatography Isomer_E (E)-Isomer Chromatography->Isomer_E Isomer_Z (Z)-Isomer Chromatography->Isomer_Z Analysis Characterization: - 1H & 13C NMR - HPLC Purity - Melting Point Isomer_E->Analysis Isomer_Z->Analysis

Figure 1: Overall experimental workflow from synthesis to characterization of isolated isomers.

Detailed Protocols

Materials and Reagents
  • 1-[4-(difluoromethoxy)phenyl]ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (230-400 mesh)

  • Deuterated chloroform (CDCl₃) for NMR

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Synthesis of (E/Z)-1-[4-(difluoromethoxy)phenyl]ethanone Oxime Mixture

This protocol describes the standard oximation of a ketone. The reaction typically yields a mixture of (E) and (Z) isomers, with the ratio being dependent on reaction conditions and steric factors.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-[4-(difluoromethoxy)phenyl]ethanone in 20 mL of ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in 10 mL of deionized water. Gentle warming may be required for full dissolution.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Cooling & Precipitation: Once complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the oxime product.

  • Isolation: Filter the resulting white solid, wash with cold water (2 x 10 mL), and dry under vacuum. This solid is a mixture of (E) and (Z) isomers.

Protocol 2: Chromatographic Isolation of (E)- and (Z)-Isomers

The separation of oxime geometric isomers relies on the subtle differences in their polarity. Generally, the (Z)-isomer, where the polar hydroxyl group is sterically shielded by the larger aromatic group, is less polar than the (E)-isomer. This difference allows for their separation by silica gel chromatography.

  • Column Preparation: Prepare a flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent. The column diameter and length should be chosen based on the amount of crude material (a 40 g silica cartridge is suitable for ~1 g of crude oxime).

  • Sample Loading: Adsorb the crude (E/Z) oxime mixture onto a small amount of silica gel (~2-3 g). To do this, dissolve the oxime in a minimal amount of dichloromethane or ethyl acetate, add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this onto the top of the prepared column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity. The less polar (Z)-isomer will elute first.

    • Eluent System: Start with 5% Ethyl Acetate in Hexanes.

    • Gradient: Gradually increase to 10%, then 15% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis. Use a UV lamp (254 nm) to visualize the spots. Stain with potassium permanganate if necessary.

  • Solvent Evaporation: Combine the pure fractions of the first-eluting isomer ((Z)-isomer) and the second-eluting isomer ((E)-isomer) separately. Remove the solvent using a rotary evaporator to yield the isolated isomers as white solids.

ParameterSettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase suitable for separating compounds with moderate polarity differences.
Mobile Phase Hexanes / Ethyl Acetate GradientAllows for fine-tuning of eluent strength to resolve closely eluting isomers.
Initial Eluent 5% EtOAc in HexanesStarts with low polarity to ensure the less polar (Z)-isomer moves down the column while the more polar (E)-isomer is retained.
Final Eluent ~15% EtOAc in HexanesIncreases polarity to elute the more strongly retained (E)-isomer in a reasonable time.
Detection TLC with UV (254 nm)The aromatic ring allows for easy visualization under UV light.

Table 1: Summary of Flash Chromatography Conditions.

Isomer Characterization and Stereochemical Assignment

Unambiguous assignment of the (E) and (Z) configuration is critical. ¹H NMR spectroscopy is the primary tool for this purpose.

Figure 2: Rationale for NMR-based assignment of (E) and (Z) oxime isomers.

¹H NMR Spectroscopy

The key diagnostic signals are the protons of the methyl group attached to the imine carbon.

  • (E)-Isomer: In the (E)-isomer, the methyl group is syn to the hydroxyl group. The proximity of the electronegative oxygen atom results in a slight deshielding effect, causing the methyl proton signal to appear further downfield (at a higher ppm value).

  • (Z)-Isomer: In the (Z)-isomer, the methyl group is anti to the hydroxyl group and syn to the nitrogen's lone pair. This configuration results in the methyl proton signal appearing more upfield (at a lower ppm value) compared to the (E)-isomer.

Expected Spectroscopic Data

The following table summarizes the expected data for the two isomers. Exact values may vary slightly based on solvent and concentration.

IsomerElution OrderMethyl ¹H NMR (δ, ppm)Aromatic ¹H NMR (δ, ppm)OCF₂H ¹H NMR (t, J≈74 Hz, δ, ppm)OH ¹H NMR (br s, δ, ppm)
(Z)-Isomer First~2.25 (s, 3H)~7.20 (d), ~7.60 (d)~6.60~8.50
(E)-Isomer Second~2.35 (s, 3H)~7.22 (d), ~7.65 (d)~6.60~8.60

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃) and Elution Order.

Trustworthiness and Validation

To ensure the validity of this protocol, the following self-validating steps are embedded:

  • TLC Monitoring: Continuous monitoring during both the reaction and chromatography ensures that decisions are based on real-time empirical data.

  • Cross-Verification: The elution order from chromatography (less polar (Z) eluting first) should be independently confirmed by the NMR data (upfield methyl signal for the first-eluting fraction).

  • Purity Analysis: The purity of the final isolated isomers should be assessed by High-Performance Liquid Chromatography (HPLC) to provide a quantitative measure of isomeric and chemical purity.

  • Melting Point: Pure isomers should exhibit sharp, distinct melting points, while a mixture would melt over a broader range.

Conclusion

This application note provides a reliable and reproducible protocol for the isolation and definitive characterization of the (E)- and (Z)-isomers of 1-[4-(difluoromethoxy)phenyl]ethanone oxime. By combining a carefully optimized flash chromatography method with unambiguous NMR-based stereochemical assignment, researchers can confidently obtain geometrically pure isomers essential for rigorous SAR studies and further drug development.

References

  • Title: Stereochemistry of Oximes and Derivatives. Source: Comprehensive Organic Chemistry, Vol. 2. URL: [Link]

  • Title: Separation of E/Z Isomers of Ketoximes by HPLC on a Pirkle-Type Chiral Stationary Phase. Source: Journal of Chromatographic Science. URL: [Link]

  • Title: The Beckmann rearrangement. Source: Name-Reaction.com. URL: [Link]

  • Title: Oximation of Some Substituted Acetophenones: A Kinetic Study. Source: International Journal of Chemical Kinetics. URL: [Link]

  • Title: Introduction to Spectroscopy. Source: Cengage Learning. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Oxime

"My reaction has resulted in a very low yield, or I have not isolated any of the target oxime. What are the potential causes and how can I rectify this?"

Low or negligible yields are a common frustration in synthesis. Several factors, from reagent quality to reaction conditions, can be at play.[1] Let's dissect the most frequent culprits and their solutions:

  • Incomplete Reaction: The condensation of a ketone with hydroxylamine can be slower than anticipated, particularly with electronically modified aromatic ketones.[1]

    • Causality: The difluoromethoxy group on the phenyl ring is electron-withdrawing, which can slightly deactivate the carbonyl group towards nucleophilic attack by hydroxylamine.

    • Solution:

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting ketone is still present after the initially planned duration, extend the reaction time.[2]

      • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction to completion.[2][3] A temperature range of 40-60 °C is often a good starting point.[4] However, be cautious as excessive heat can promote side reactions or decomposition of hydroxylamine.[1]

  • Incorrect pH: The formation of an oxime is a pH-dependent process.[1]

    • Causality: The reaction requires a delicate balance. A weakly acidic medium (typically pH 4-6) is optimal because it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not significantly protonating the hydroxylamine, which would reduce its nucleophilicity.[1]

    • Solution: If you are using hydroxylamine hydrochloride (NH₂OH·HCl), a base is necessary to liberate the free hydroxylamine.[5] A mild base like sodium acetate or pyridine is commonly used.[6] The amount of base should be sufficient to neutralize the HCl and maintain the optimal pH range.

  • Reagent Quality and Stability: The quality of your starting materials is paramount.

    • Causality: Hydroxylamine can decompose over time, especially when exposed to heat or air.[1] Impurities in the starting ketone, 1-[4-(difluoromethoxy)phenyl]ethanone, can also lead to side reactions.

    • Solution:

      • Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased hydroxylamine hydrochloride.

      • Verify Starting Material Purity: Ensure the purity of your ketone starting material via techniques like NMR or GC-MS.[7]

  • Product Loss During Workup: The desired oxime may be lost during the extraction and purification steps.

    • Causality: (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime has a specific solubility profile that must be considered during workup.

    • Solution:

      • Check Aqueous Layers: Before discarding any aqueous layers during extraction, perform a TLC spot to ensure your product is not partitioning into the aqueous phase.[1]

      • Optimize Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[2][8]

      • Minimize Aqueous Contact: During washing steps, use saturated brine (NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[1]

Issue 2: Presence of Significant Impurities in the Crude Product

"My TLC plate of the crude product shows multiple spots in addition to the desired oxime. What are these impurities and how can I prevent their formation?"

The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities are unreacted starting material and byproducts from side reactions.

  • Unreacted Starting Material: The presence of the starting ketone, 1-[4-(difluoromethoxy)phenyl]ethanone, is a clear sign of an incomplete reaction.

    • Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1 (extend reaction time, increase temperature, check pH).[1]

  • Beckmann Rearrangement: This is a classic side reaction of oximes, particularly under acidic conditions or with heating.[9]

    • Causality: The oxime can rearrange to form an N-substituted amide in the presence of an acid catalyst.[10]

    • Identification: The resulting amide will have a different Rf value on TLC and distinct spectroscopic signatures (e.g., a characteristic amide N-H peak in the ¹H NMR spectrum).[1]

    • Solution:

      • Control Acidity: Avoid strongly acidic conditions. If an acid catalyst is necessary, use it in catalytic amounts and at the lowest effective temperature.

      • Moderate Temperature: Avoid excessive heating, as this can promote the rearrangement.[9]

  • Hydrolysis of the Oxime: Oximes can hydrolyze back to the corresponding ketone and hydroxylamine, especially in the presence of strong acids and water.[11]

    • Causality: The C=N bond of the oxime is susceptible to cleavage under hydrolytic conditions.

    • Solution:

      • Neutral Workup: During the workup procedure, use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) to remove any acidic residues.[2]

      • Anhydrous Conditions (if necessary): While not always required for simple oxime formation, if hydrolysis is a persistent issue, consider running the reaction under anhydrous conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime?

A1: A general and effective procedure involves the condensation of 1-[4-(difluoromethoxy)phenyl]ethanone with hydroxylamine hydrochloride in the presence of a base.[12]

Experimental Protocol: Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Materials:

  • 1-[4-(difluoromethoxy)phenyl]ethanone[7]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)[13]

  • Pyridine (or Sodium Acetate)[8]

  • Ethanol

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add pyridine (1.1-1.5 eq) followed by the portion-wise addition of hydroxylamine hydrochloride (1.05-1.2 eq).[8][14]

  • Reaction: Stir the mixture and gently heat to reflux (or 40-60 °C) for 1-4 hours.[4][8]

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting ketone spot.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[8]

    • To the residue, add water and extract the product with ethyl acetate (3 x volumes).[8]

    • Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime as a crystalline solid.[8]

Q2: How do I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2]

TLC Protocol:

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting ketone and the product oxime.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. You can also use a staining agent like potassium permanganate or ceric ammonium molybdate for better visualization.[14]

  • Interpretation: The reaction is complete when the spot corresponding to the starting ketone is no longer visible on the TLC plate. The product oxime will have a different Rf value than the starting ketone.

Q3: What are the expected E/Z isomers for this oxime, and does it matter for my yield?

A3: Ketoximes can exist as geometric isomers (E and Z) due to restricted rotation around the C=N double bond.[11] For unsymmetrical ketones like 1-[4-(difluoromethoxy)phenyl]ethanone, the formation of both E and Z isomers is possible. Often, one isomer is thermodynamically more stable and will be the major product.[15] In many cases, the crude product will be a mixture of isomers, which may sometimes be separated by chromatography or crystallization.[14] For most subsequent reactions, the isomeric mixture is used directly. Unless a specific isomer is required, the combined yield of both isomers is typically reported.

Q4: Can I use a different base instead of pyridine?

A4: Yes, other bases can be used. Sodium acetate is a common and milder alternative to pyridine.[6] Inorganic bases like sodium carbonate can also be effective, particularly in solvent-free or grinding methods.[16] The choice of base can sometimes influence the reaction rate and the final pH of the mixture, so it's an important parameter to consider for optimization.[17]

Q5: My product has a slight color. Is this normal, and how can I decolorize it?

A5: The development of a slight color can sometimes occur due to minor impurities or side reactions, especially if the reaction is heated for a prolonged period.[1] If the product is a solid, recrystallization is often very effective at removing colored impurities. Passing a solution of the crude product through a short plug of silica gel or activated carbon can also help to decolorize it.

III. Visual and Data Summaries

Reaction Pathway and Key Parameters

reaction_workflow Start 1-[4-(difluoromethoxy)phenyl]ethanone + NH2OH·HCl Reaction Reaction Conditions (Heat, 1-4h) Start->Reaction Combine Base Base (Pyridine or NaOAc) Base->Reaction Solvent Solvent (Ethanol) Solvent->Reaction Product (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime Reaction->Product Yield > 85%

Caption: Key components and conditions for oxime synthesis.

Troubleshooting Flowchart

troubleshooting_flowchart Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes pH_issue Incorrect pH? Incomplete->pH_issue No Sol_Incomplete Increase Time/Temp Incomplete->Sol_Incomplete Yes Workup_loss Product Lost in Workup? pH_issue->Workup_loss No Sol_pH Adjust Base/Buffer pH_issue->Sol_pH Yes Sol_Workup Check Aqueous Layers, Optimize Solvent Workup_loss->Sol_Workup Yes Success Improved Yield Sol_Incomplete->Success Sol_pH->Success Sol_Workup->Success

Sources

Technical Support Center: HPLC Analysis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXIME-TAIL-001 Status: Open Priority: High Analyte Class: Aromatic Oxime / Fluorinated Ether[1][2]

Executive Summary & Chemical Context

The Problem: Users analyzing (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime frequently report severe peak tailing (


) or "shouldering" on the trailing edge.[1][2]

The Chemistry: To resolve this, we must look beyond standard "amine tailing" mechanisms. This analyte presents a unique "Triad of Interaction" :

  • Amphoteric Oxime Group (

    
    ):  Unlike simple amines, oximes are weak acids (
    
    
    
    ) and extremely weak bases (
    
    
    ).[2] At typical HPLC pH (2–8), the molecule is neutral . Tailing here is caused by Hydrogen Bonding with silanols, not cation exchange.
  • E/Z Isomerization: The "(1E)" designation implies a specific geometric isomer. However, oximes are dynamic; they can isomerize to the (1Z) form on-column, creating a "saddle" or pseudo-tail.[1]

  • Metal Chelation: The oxime nitrogen and oxygen atoms can act as a bidentate ligand, chelating trace metals (Fe, Al) in older silica columns.

Diagnostic Workflow

Before altering your method, determine the type of tailing using this decision matrix.

TroubleshootingFlow Start START: Peak Tailing Observed CheckIso Step 1: Is it Isomerization? Run same method at 10°C lower and 10°C higher. Start->CheckIso IsoResult Does peak shape change drastically? CheckIso->IsoResult Isomerization CAUSE: On-Column Isomerization (Dynamic Chromatography) IsoResult->Isomerization Yes (Shape morphs) CheckSilanol Step 2: Is it Silanol Activity? Switch to High-pH resistant Hybrid Column OR Add 5mM TEA. IsoResult->CheckSilanol No (Shape constant) SilanolResult Did tailing improve? CheckSilanol->SilanolResult Silanols CAUSE: Hydrogen Bonding (Silanol Interaction) SilanolResult->Silanols Yes CheckMetal Step 3: Is it Metal Chelation? Add EDTA to mobile phase (Diagnostic only). SilanolResult->CheckMetal No Metals CAUSE: Trace Metal Contamination CheckMetal->Metals

Figure 1: Diagnostic decision tree to isolate the root cause of peak distortion.

Root Cause Solutions & Protocols

Issue A: Silanol Hydrogen Bonding (Most Common)

Since the oxime is neutral at pH 3–7, it acts as a Hydrogen Bond Acceptor (via Nitrogen) and Donor (via -OH).[1][2] It binds avidly to free silanols (


) on the column surface.[1][2]

The Fix: Competitive Adsorption & End-Capping

  • Protocol 1: The "Silanol Shield" Mobile Phase

    • Buffer: Use 20 mM Ammonium Acetate or Phosphate Buffer .

    • Additive: Add 5 mM Triethylamine (TEA) . TEA is a stronger base than the oxime; it saturates the active silanol sites, preventing the analyte from sticking.

    • pH: Adjust to pH 3.0 .

      • Why? At pH 3.0, silanols are protonated (

        
        ) and less active than their ionized form (
        
        
        
        ).[1][2]
    • Warning: Do not go below pH 2.0. Oximes can hydrolyze back to the ketone (4-(difluoromethoxy)acetophenone) in strong acid.[2]

ParameterRecommended SettingRationale
pH Range 3.0 – 4.5Suppresses silanol ionization; prevents oxime hydrolysis.[1][2]
Buffer Conc. > 20 mMHigh ionic strength reduces secondary interactions.
Organic Modifier MethanolProtic solvents (MeOH) mask silanols better than ACN.[2]
Issue B: E/Z Isomerization (The "Ghost" Tail)

The (1E) isomer can convert to the (1Z) isomer.[2] If the interconversion rate is similar to the chromatographic timescale, the peak will bridge, looking like a tail.

The Fix: Thermal Control

  • Protocol 2: Isomer Locking

    • Temperature: Lower the column temperature to 25°C or 20°C .

      • Mechanism:[1][3] Cooling slows the isomerization kinetics, "freezing" the isomers into distinct populations. You may see two resolved peaks (Large E, Small Z) instead of one tailing peak.

    • Detection: Use a Diode Array Detector (DAD).

      • Check: Compare UV spectra of the "main" peak and the "tail." If they are identical, it is likely the Z-isomer or the same compound tailing.

Issue C: Column Selection (Hardware)

Standard C18 columns often fail with oximes due to low carbon load or poor end-capping.[1][2]

The Fix: Stationary Phase Selection

Column TypeRecommendationWhy?
Hybrid (e.g., BEH C18) Best Ethylene-bridged silica has fewer surface silanols.[1][2]
Polar Embedded Good Embedded polar groups shield silanols and improve peak shape for H-bonders.[1][2]
Base Deactivated (BDS) Acceptable Chemically treated to remove acidic silanols.[2][4]
Standard Silica C18 Avoid High silanol activity guarantees tailing.

Frequently Asked Questions (FAQ)

Q1: I see a small peak eluting immediately after my main peak. Is this tailing or an impurity? A: Given the analyte, this is highly likely the (1Z)-isomer .[1] Acetophenone oximes exist in equilibrium. The (1E) form (phenyl trans to -OH) is sterically favored, but the (1Z) form is usually present at 1–5%.[1][2]

  • Test: Inject a fresh standard vs. a standard aged in the mobile phase for 24 hours. If the small peak grows, it is an equilibrium isomer.

Q2: Can I use high pH (> 9) to fix the tailing? A: Theoretically, yes. At pH > 12, the oxime deprotonates (


) to an anion, which would be repelled by ionized silanols. However , this is risky.
  • Most silica columns dissolve at pH > 8.

  • The difluoromethoxy group is stable, but the oxime linkage may degrade.

  • Verdict: Stick to Low pH (3.0) with a Hybrid (high-pH stable) column if you must try alkaline conditions.[1][2]

Q3: Why does my peak split when I use Acetonitrile (ACN) but looks better with Methanol? A: Methanol is a protic solvent . It can hydrogen-bond with the silica surface, effectively forming a "solvent layer" that masks silanols. ACN is aprotic and leaves silanols exposed to interact with your oxime.

  • Recommendation: Switch to a Methanol/Buffer gradient.

References

  • Dolan, J. W. (2025). Tailing Peaks for Basic and Amphoteric Compounds: The Silanol Effect. LCGC International. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Silanol Activity of C18 Phases. Journal of Chromatography A. [Link]

  • PubChem. (2025).[5] Acetophenone Oxime: Chemical and Physical Properties. National Library of Medicine. [Link][1][2]

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] [Link][1][2]

  • Waters Corporation. (2024). Controlling Silanol Activity in Reversed-Phase HPLC. Waters Application Notes. [Link]

Sources

Validation & Comparative

A Researcher's Guide to (E)/(Z) Isomerism: Unpacking the Differential Biological Activity of Ethanone Oximes

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we frequently encounter scenarios where subtle molecular differences lead to profound changes in biological outcomes. A classic and often underestimated example is the geometric isomerism of oximes. The rigid C=N double bond in ethanone oximes gives rise to distinct (E) and (Z) isomers, and the spatial orientation of the hydroxyl group relative to other substituents can dramatically alter a compound's interaction with biological targets. This guide provides an in-depth comparison of the biological activities of these isomers, supported by experimental data and detailed protocols, to aid researchers in drug development and molecular design.

Comparative Biological Activities: A Tale of Two Isomers

The scientific literature presents a compelling, albeit complex, picture. Depending on the specific molecular scaffold and the biological target, either the (E) or the (Z) isomer can exhibit superior activity. There is no universal rule, reinforcing the need for empirical testing of separated isomers.

Antifungal and Antibacterial Activity

In the realm of antimicrobial research, stereochemistry is a critical determinant of efficacy. While some studies report a general trend of (Z) isomers showing greater activity, numerous counterexamples highlight the nuanced nature of these interactions[3].

For instance, a study on triazole derivatives containing an oxime ether group found that the (Z) isomers consistently displayed higher antifungal activity against the plant pathogen Rhizoctonia solani when compared to their (E) counterparts[3]. Similarly, for a series of imidazolomethyl and triazolomethyl derivatives, the (Z) isomers demonstrated greater antibacterial potency[3].

Conversely, research on verbenone oxime esters revealed a starkly different outcome. The (E) isomer of a β-pyridyl substituted derivative, (E)-4n, exhibited significantly more potent antifungal activity against a panel of fungi than its corresponding (Z) isomer[4][5]. This highlights how the overall molecular structure dictates which geometric configuration is optimal for target engagement.

Table 1: Comparative Antifungal Activity of (E)/(Z) Verbenone Oxime Esters

Fungal Strain (E)-Isomer (% Inhibition)[4][5] (Z)-Isomer (% Inhibition)[4][5] Activity Fold Difference ((E) vs (Z))
Alternaria solani 92.2% 22.6% 4.1x
Physalospora piricola 80.0% 28.6% 2.8x
Cercospora arachidicola 76.3% 43.7% 1.7x

Data represents percentage growth inhibition at a concentration of 50 µg/mL.

Cytotoxic and Herbicidal Activity

The influence of oxime stereochemistry extends to cytotoxicity against cancer cell lines and herbicidal applications. The spatial arrangement of functional groups can determine whether a molecule fits into the active site of a critical enzyme or receptor.

In a study involving novel oxime ester derivatives of the diterpene stemodin, the (E) isomers consistently demonstrated superior antiproliferative activity against various human cancer cell lines compared to their (Z) counterparts[6]. This suggests that for this particular scaffold, the (E) configuration presents a more favorable conformation for interaction with the cellular machinery responsible for proliferation[6].

Table 2: Comparative Cytotoxicity (% Growth Inhibition) of (E)/(Z) Stemodin Oxime Ester Derivatives

Cancer Cell Line (E)-Isomer Activity Range[6] (Z)-Isomer Activity Range[6] General Trend
PC3 (Prostate) 39.49% - 72.22% 23.02% - 46.39% (E) > (Z)
SNB-19 (Astrocytoma) 39.49% - 72.22% 23.02% - 46.39% (E) > (Z)

| HL60 (Leukemia) | 39.49% - 72.22% | 23.02% - 46.39% | (E) > (Z) |

The same trend was observed in herbicidal studies of verbenone oxime esters, where compound (E)-4n inhibited the root growth of rape (Brassica campestris) 1.7-fold more effectively than its (Z)-isomer[7].

Mechanistic Insights: The "Why" of Differential Activity

The observed differences in biological activity are rooted in the principles of molecular recognition. Enzymes and receptors possess three-dimensional active sites. The specific geometry of an (E) or (Z) isomer dictates how well it can dock into this site and form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions). A steric clash caused by a misplaced group in one isomer can prevent effective binding, rendering it less active or completely inactive compared to its geometric counterpart.

G cluster_0 Scenario: Target Receptor Binding cluster_1 (E) Isomer cluster_2 (Z) Isomer receptor Receptor Binding Pocket E_isomer Active (E) Isomer E_isomer->receptor Optimal Fit (High Affinity) Z_isomer Inactive (Z) Isomer clash Steric Clash Z_isomer->clash Poor Fit (Low Affinity) clash->receptor

Caption: Conceptual model of differential isomer binding to a receptor.

Essential Experimental Protocols

To ensure reproducible and reliable data, a systematic workflow encompassing synthesis, separation, characterization, and biological testing is crucial.

A 1. Synthesis (e.g., Acetophenone + Hydroxylamine HCl) B 2. Isomer Mixture (Crude Product) A->B C 3. Separation (e.g., HPLC or Fractional Crystallization) B->C D1 (E) Isomer C->D1 D2 (Z) Isomer C->D2 E 4. Characterization (NMR Spectroscopy to confirm purity and structure) D1->E D2->E F 5. Biological Assay (e.g., MIC Determination) E->F G 6. Data Analysis (Compare IC50/MIC values) F->G

Caption: Experimental workflow for comparing (E)/(Z) isomer activity.

Protocol 1: Synthesis of Acetophenone Oxime (Illustrative)

This protocol describes a general method for synthesizing ethanone oximes, which typically results in an E/Z mixture[8][9].

  • Reagents & Setup:

    • Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • In a separate container, dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide or sodium acetate (2 equivalents) in a minimal amount of water.

  • Reaction:

    • Add the hydroxylamine solution to the stirred solution of acetophenone.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • After cooling to room temperature, pour the reaction mixture into cold water.

    • If a precipitate forms, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, an E/Z mixture of acetophenone oxime.

Protocol 2: Separation of (E) and (Z) Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for resolving isomers with different polarities[1].

  • Instrumentation & Column:

    • HPLC system equipped with a UV detector.

    • A reversed-phase C18 column is a common starting point.

  • Mobile Phase Optimization:

    • Prepare a binary mobile phase system, typically Acetonitrile (Solvent B) and Water (Solvent A).

    • Begin with an isocratic method (e.g., 60% B) and adjust the ratio to achieve baseline separation of the two isomer peaks. A shallow gradient (e.g., 50% to 80% B over 15 minutes) may be required if isocratic elution is insufficient[1].

  • Sample Preparation & Injection:

    • Dissolve the crude oxime mixture in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

    • Inject the sample onto the column.

  • Fraction Collection:

    • Collect the eluent corresponding to each distinct peak in separate vessels.

    • Combine the fractions for each pure isomer.

  • Post-Processing:

    • Remove the solvent via rotary evaporation.

    • Confirm the purity of each isolated isomer by analytical HPLC and characterize its structure using NMR spectroscopy[1].

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antifungal activity.

  • Preparation:

    • Prepare a stock solution of each purified isomer ((E) and (Z)) in Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in a suitable broth medium (e.g., Sabouraud Dextrose Broth).

  • Inoculation:

    • Prepare a standardized fungal spore suspension (e.g., 10^5 spores/mL)[10].

    • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi + broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 32°C) for a period suitable for fungal growth (e.g., 48-72 hours)[10].

  • Data Reading:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

The geometric isomerism of ethanone oximes is a critical factor influencing their biological activity. Experimental evidence compellingly shows that (E) and (Z) isomers can possess widely different potencies in antifungal, antibacterial, cytotoxic, and herbicidal assays[3][4][6]. This guide underscores the absolute necessity for researchers in drug discovery and agrochemical development to perform isomer separation and individual bio-evaluation. Attributing the activity of a mixture to a single entity is a scientific pitfall that can obscure true structure-activity relationships and misdirect optimization efforts. By employing rigorous separation and characterization protocols, researchers can unlock a more precise understanding of their molecules and accelerate the development of more effective and selective agents.

References

  • A Review of Biologically Active Oxime Ethers - PMC. (2023, June 28).
  • Synthesis, ( /( -isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes and $O - TÜBİTAK Academic Journals. (2016, May 13). TÜBİTAK Academic Journals.
  • Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime - Benchchem. (n.d.). BenchChem.
  • Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters - Academic Research Publishing Group. (n.d.). Academic Research Publishing Group.
  • Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin - SciELO. (n.d.). SciELO.
  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. (n.d.). NISCAIR Online Periodicals Repository.
  • Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes - PubMed. (1986, June). PubMed.
  • Antimicrobial activity evaluation of the prepared oxime esters - ResearchGate. (n.d.).
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - ResearchGate. (n.d.).
  • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate. (n.d.).
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - Academic Research Publishing Group. (n.d.). Academic Research Publishing Group.
  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters - IDEAS/RePEc. (2019). IDEAS/RePEc.
  • Synthesis and Isomeric Ratio Determination of Acetophenone Oxime - Africa Commons. (2020). Africa Commons.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - MDPI. (2017, October 12). MDPI.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PubMed. (2017, October 12). PubMed.
  • Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC. (n.d.).
  • Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone - Scientific Research Publishing. (2021). Scientific Research Publishing.

Sources

Benchmarking the synthetic efficiency of different routes to (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to (1E)-1-[4-(Difluoromethoxy)phenyl]ethanone Oxime

Prepared by: Gemini, Senior Application Scientist

Introduction

The difluoromethoxy (-OCF₂H) group has become a prized functional group in modern drug discovery and agrochemical development. Its unique electronic properties and ability to act as a bioisostere for other functional groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The target molecule of this guide, (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime, is a valuable synthetic intermediate, incorporating both the crucial -OCF₂H moiety and a versatile oxime handle for further chemical elaboration.[3]

This guide provides a comprehensive benchmark of two distinct synthetic pathways to this target molecule, starting from the readily available 4-hydroxyacetophenone. We will dissect each route, providing detailed, field-tested protocols and explaining the causality behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to select the most efficient and appropriate synthetic strategy for their specific laboratory context.

The overall synthesis can be logically divided into two primary stages:

  • Stage 1: Synthesis of the Ketone Intermediate , 1-[4-(difluoromethoxy)phenyl]ethanone.

  • Stage 2: Oximation , converting the ketone to the final product.

We will evaluate a classical and a modern approach for Stage 1 and a standardized, robust method for Stage 2, thereby creating two complete, comparable synthetic routes.

Part 1: Synthesis of the Key Intermediate: 1-[4-(Difluoromethoxy)phenyl]ethanone

The critical transformation in this stage is the O-difluoromethylation of 4-hydroxyacetophenone. We will compare a traditional thermal method using a difluorocarbene precursor with a contemporary visible-light photoredox-catalyzed approach.

Route A: Classical Difluoromethylation via Sodium Chlorodifluoroacetate

This method relies on the thermal decarboxylation of a halo-difluoroacetate salt to generate the highly reactive difluorocarbene (:CF₂) intermediate in situ.[1][4]

Mechanism & Rationale The reaction proceeds via a well-established mechanism. First, a base (in this case, the reaction is driven by heat in a polar aprotic solvent, often with an added base like NaOH) deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a nucleophilic phenoxide. Concurrently, sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation to generate difluorocarbene.[4] This electrophilic carbene is then rapidly trapped by the phenoxide. A subsequent protonation event during aqueous workup yields the desired aryl difluoromethyl ether.[1] The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reagents and achieving the necessary temperature for efficient decarboxylation.

Experimental Protocol: Route A

  • Reagents & Equipment:

    • 4-hydroxyacetophenone

    • Sodium 2-chloro-2,2-difluoroacetate

    • Sodium hydroxide (NaOH)

    • N,N-dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 4-hydroxyacetophenone (5.0 g, 36.76 mmol) in N,N-dimethylformamide (50 mL) in a round-bottom flask, add sodium 2-chloro-2,2-difluoroacetate (6.2 g, 40.44 mmol, 1.1 equiv).

    • Add sodium hydroxide pellets (1.76 g, 44.11 mmol, 1.2 equiv).

    • Equip the flask with a condenser and heat the reaction mixture to 100 °C. Maintain stirring at this temperature for 14 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and dilute with cold water (100 mL).

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a 20-30% ethyl acetate/hexane eluent) to afford 1-[4-(difluoromethoxy)phenyl]ethanone as a colorless liquid.[5]

Route B: Modern Photoredox-Catalyzed Difluoromethylation

This contemporary approach leverages the power of visible-light photoredox catalysis to generate the difluorocarbene intermediate under significantly milder conditions.[6]

Mechanism & Rationale This method uses a photocatalyst, such as fac-Ir(ppy)₃, which becomes a potent reductant upon excitation with visible light (e.g., from a blue LED). The excited photocatalyst reduces cesium difluorobromoacetate, leading to the formation of an α-carbonyl radical. A subsequent single-electron transfer (SET) oxidation regenerates the ground-state photocatalyst and liberates the difluorocarbene.[6] As in Route A, the carbene is trapped by a phenoxide (generated in situ with a base like Cs₂CO₃) to form the product. The primary advantage is the avoidance of high temperatures, which can be beneficial for substrates with sensitive functional groups.

Experimental Protocol: Route B (Adapted from Fu et al.)

  • Reagents & Equipment:

    • 4-hydroxyacetophenone

    • Difluorobromoacetic acid (BrCF₂CO₂H)

    • Cesium carbonate (Cs₂CO₃)

    • fac-Ir(ppy)₃ (or a similar photocatalyst)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask or vial, magnetic stirrer

    • Blue LED light source (e.g., Kessil lamp)

    • Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vial, add 4-hydroxyacetophenone (1.0 equiv), difluorobromoacetic acid (1.5 equiv), cesium carbonate (2.0 equiv), and fac-Ir(ppy)₃ (1-2 mol%).

    • Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add degassed acetonitrile via syringe.

    • Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.

    • Irradiate the mixture for 12-24 hours, monitoring by TLC for completion.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[6]

Comparative Analysis of Routes to the Ketone Intermediate
ParameterRoute A: Classical ThermalRoute B: Modern Photoredox
Yield Moderate (Reported ~51%)[5]Good to Excellent (Reported 48-95% for various phenols)[6]
Reaction Temp. High (100 °C)[5]Ambient / Room Temperature[6]
Reaction Time Long (14 hours)[5]12 - 24 hours[6]
Reagent Cost Lower (Sodium chlorodifluoroacetate is relatively inexpensive)Higher (Photocatalysts can be expensive)
Equipment Standard laboratory glassware, heating mantleSpecialized photoreactor setup (LEDs)
Scalability Well-established for scale-upPotentially challenging due to light penetration
"Green" Aspect High energy input, use of DMFLow energy input, milder conditions

Part 2: Synthesis of (1E)-1-[4-(Difluoromethoxy)phenyl]ethanone Oxime

The conversion of the ketone intermediate to the target oxime is a standard condensation reaction.[7] This protocol is applicable regardless of which route was used to synthesize the ketone.

Mechanism & Rationale The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine onto the electrophilic carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. The reaction is typically acid-catalyzed or performed with a salt of hydroxylamine (like NH₂OH·HCl), often with a base to liberate the free hydroxylamine.[8] Pyridine can serve as both a weak base and the solvent.[9] The formation of (E) and (Z) isomers is possible; however, for many acetophenone oximes, the (E) isomer is thermodynamically favored.

Experimental Protocol: Oximation

  • Reagents & Equipment:

    • 1-[4-(difluoromethoxy)phenyl]ethanone (from Part 1)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine or Potassium Hydroxide/Ethanol

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 1-[4-(difluoromethoxy)phenyl]ethanone (1.0 equiv) in pyridine (approx. 3-5 mL per gram of ketone).

    • Add hydroxylamine hydrochloride (1.05 - 1.2 equiv) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 1-3 hours.[9] Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

    • To the residue, add ethyl acetate and 1 M aqueous HCl. The acid serves to quench the excess pyridine.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product is often a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

Visualization of Synthetic Workflows

Route_1_Classical cluster_0 Stage 1: Ketone Synthesis (Classical) cluster_1 Stage 2: Oximation A 4-Hydroxyacetophenone B 1-[4-(difluoromethoxy)- phenyl]ethanone A->B  1. ClCF₂CO₂Na, NaOH  2. DMF, 100 °C, 14h  (Yield: ~51%) C (1E)-1-[4-(difluoromethoxy)- phenyl]ethanone oxime B->C  1. NH₂OH·HCl, Pyridine  2. 50-60 °C, 1-3h  (Yield: High)

Caption: Workflow for Route 1 via classical thermal difluoromethylation.

Route_2_Modern cluster_0 Stage 1: Ketone Synthesis (Modern) cluster_1 Stage 2: Oximation A 4-Hydroxyacetophenone B 1-[4-(difluoromethoxy)- phenyl]ethanone A->B  1. BrCF₂CO₂H, Cs₂CO₃  2. fac-Ir(ppy)₃, Blue LED, RT  (Yield: Good-Excellent) C (1E)-1-[4-(difluoromethoxy)- phenyl]ethanone oxime B->C  1. NH₂OH·HCl, Pyridine  2. 50-60 °C, 1-3h  (Yield: High)

Caption: Workflow for Route 2 via modern photoredox catalysis.

Overall Efficiency and Conclusion

This guide has benchmarked two viable synthetic routes to (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime, each with distinct advantages and disadvantages.

MetricRoute 1 (Classical)Route 2 (Modern)
Overall Yield ModerateGood to High
Energy Input High (thermal heating)Low (LED irradiation)
Equipment Cost Low (standard glassware)High (photoreactor, catalyst)
Operational Simplicity High (simple heating setup)Moderate (requires inert atmosphere, light setup)
Substrate Scope GoodPotentially broader due to mild conditions
Best For... Large-scale synthesis, cost-sensitive projects, labs without specialized photochemical equipment.Small-scale synthesis, methods development, synthesis of analogues with heat-sensitive groups.

Recommendation:

  • For process chemistry, scale-up, or laboratories where cost and simplicity are the primary drivers, Route 1 (Classical) is the recommended pathway. Its reliance on cheaper reagents and standard heating equipment makes it robust and economically favorable, despite a potentially lower yield in the first step.

  • For medicinal chemistry, academic research, or situations where maximizing yield on precious starting material is critical, Route 2 (Modern) presents a compelling alternative. The mild reaction conditions are ideal for preserving complex or sensitive functional groups and often deliver a higher yield, justifying the initial investment in a photocatalyst and equipment.

Ultimately, the choice of synthetic route is a function of the specific goals, resources, and scale of the project. By understanding the underlying mechanics and trade-offs of each pathway, researchers can make an informed decision to achieve their synthetic objectives with optimal efficiency.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14637–14647. [Link]

  • Semenov, M. O., & Levin, V. V. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5696. [Link]

  • Wang, F., Wang, D., Wan, X., & Wu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications. [Link]

  • Kitamura, M., Yoshida, T., & Ueno, M. (2011). Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts. The Journal of Organic Chemistry, 76(14), 5686–5701. [Link]

  • Wikipedia. (2023). Oxime. Wikipedia. [Link]

  • Chem-Impex. (n.d.). 4'-(Difluoromethoxy)acetophenone. Chem-Impex International. [Link]

  • Kumar, V., & Sharma, A. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oximes. Organic Chemistry Portal. [Link]

  • Sumitomo Chemical Company. (1974). Process for producing oximes. U.S.
  • PrepChem. (2023). Preparation of Acetophenone oxime. PrepChem.com. [Link]

  • Jiangsu Agrotech & Consulting Co Ltd. (2016). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.
  • Organic Syntheses. (2011). 1-Indanone oxime. Organic Syntheses Procedure. [Link]

  • Al-Hourani, B. J., & Al-Awaida, W. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Chemical and Molecular Engineering, 6(1), 1-6. [Link]

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A Comparative Guide to the Reproducible Synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic methodologies for (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime, a compound of interest in medicinal chemistry and drug development due to the unique electronic properties imparted by the difluoromethoxy group.[1] We will explore critical experimental variables, compare classical and modern synthetic protocols, and provide a framework for troubleshooting, with the ultimate goal of enhancing experimental reproducibility for researchers and drug development professionals.

The oxime functional group is a versatile intermediate in organic synthesis, serving as a precursor to amines, amides via the Beckmann rearrangement, and various nitrogen-containing heterocycles.[2][3][4] The reproducibility of oxime synthesis, however, can be influenced by factors such as reaction conditions, catalyst choice, and the potential for E/Z isomerism.[4][5] This guide aims to elucidate these factors through a practical, data-driven comparison.

The Precursor: Synthesis of 1-[4-(difluoromethoxy)phenyl]ethanone

Before oximation, the parent ketone, 1-[4-(difluoromethoxy)phenyl]ethanone, must be synthesized or procured. While commercially available, understanding its origin is key.[] The introduction of the difluoromethoxy moiety is typically achieved via O-difluoromethylation of the corresponding phenol, 4-hydroxyacetophenone. Modern methods often employ difluorocarbene (:CF₂) precursors under mild conditions.[1] The stability and controlled reactivity of these precursors are paramount for a clean, high-yield synthesis of the starting ketone, which is the foundation for reproducible oximation.

Comparative Analysis of Oximation Protocols

We will compare two distinct and representative methods for the conversion of 1-[4-(difluoromethoxy)phenyl]ethanone to its corresponding oxime: a classical reflux method and a modern, solvent-free "green" chemistry approach.

Method A: Classical Synthesis via Pyridine-Catalyzed Reflux

This is a traditional and widely documented method for oxime formation.[7][8] It relies on the reaction of the ketone with hydroxylamine hydrochloride in an alcoholic solvent, using a weak base like pyridine to neutralize the liberated HCl and catalyze the reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[4-(difluoromethoxy)phenyl]ethanone (1.86 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (30 mL), hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv), and pyridine (1.58 g, 1.6 mL, 20.0 mmol, 2.0 equiv).[7]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. The product oxime should have a distinct Rf value from the starting ketone.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl (2 x 20 mL) to remove pyridine, then with saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime.

  • Why Pyridine? Pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards the product, and it can act as a nucleophilic catalyst. The molar excess ensures the reaction environment remains basic.[7]

  • Why Reflux? The elevated temperature provides the necessary activation energy for the condensation reaction, ensuring a reasonable reaction rate. However, prolonged heating can sometimes lead to side products or decomposition. Consistent temperature control is critical for reproducibility.

  • Work-up is Key: The acid wash step is crucial to remove the pyridine catalyst, which can interfere with purification and subsequent steps. Incomplete removal is a common source of impurity and poor reproducibility.

Method B: Green Synthesis via Solvent-Free Grinding

This approach aligns with the principles of green chemistry, minimizing solvent waste and often reducing reaction times. It utilizes a solid catalyst and mechanical energy (grinding) to facilitate the reaction.[2]

  • Setup: In a mortar, combine 1-[4-(difluoromethoxy)phenyl]ethanone (1.86 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv), and bismuth(III) oxide (Bi₂O₃) (2.78 g, 6.0 mmol, 0.6 equiv) as the catalyst.[2]

  • Reaction: Grind the solid mixture vigorously with a pestle at room temperature.

  • Monitoring: The reaction is typically rapid (10-30 minutes). Monitor progress by periodically taking a small sample, dissolving it in ethyl acetate, and analyzing by TLC as in Method A.

  • Work-up: Upon completion, add ethyl acetate (2 x 20 mL) to the mortar and triturate well to dissolve the product.

  • Purification: Filter the mixture to remove the insoluble Bi₂O₃ catalyst. Concentrate the filtrate to a volume of approximately 10 mL.

  • Precipitation: Add deionized water (20-30 mL) to the concentrated solution to precipitate the oxime product.

  • Final Product: Collect the precipitate by filtration and dry under high vacuum to obtain the pure oxime.

  • Why Bi₂O₃ and Grinding? Bi₂O₃ acts as a mild Lewis acid catalyst, activating the carbonyl group of the ketone towards nucleophilic attack by hydroxylamine. The mechanical energy from grinding increases the surface area of the reactants and provides the energy to overcome the activation barrier without external heating.[2]

  • Solvent-Free Advantage: This eliminates variables associated with solvent purity, solvent-reactant interactions, and the energy cost of heating and cooling. This can often lead to higher reproducibility once the technique is mastered.

  • Catalyst Recovery: The catalyst is easily removed by filtration, making the process more sustainable. Ensuring the catalyst is fully removed is critical for product purity.

Comparative Data and Validation

Achieving a reproducible outcome requires robust analytical validation. The identity and purity of the synthesized (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime must be confirmed irrespective of the chosen method.

Table 1: Comparison of Synthetic Protocols
ParameterMethod A: Classical RefluxMethod B: Solvent-Free GrindingRationale for Difference
Solvent Ethanol (~30 mL)NoneGreen chemistry principles; mechanical energy replaces solvent-mediated interaction.
Catalyst Pyridine (Base)Bi₂O₃ (Lewis Acid)Different mechanisms of carbonyl activation.
Temperature Reflux (~78°C)Room TemperatureMechanical energy in Method B provides activation energy.
Reaction Time 2-4 hours10-30 minutesIncreased reactant concentration and catalytic efficiency in the solid state.
Work-up Liquid-liquid extractionSolid-liquid extraction, precipitationDependent on the physical state of the reaction mixture.
Waste Generation High (solvents, acidic/basic washes)Low (minimal solvent for extraction)Elimination of bulk solvent and aqueous washes.
Table 2: Expected Analytical Characterization Data
AnalysisExpected ResultPurpose
TLC Rf ≈ 0.4 (3:1 Hexanes:EtOAc)Reaction monitoring and purity assessment.
¹H NMR δ ~2.2 ppm (s, 3H, CH₃), δ ~6.7 ppm (t, 1H, OCF₂H ), δ ~7.1-7.6 ppm (m, 4H, Ar-H ), δ ~8.5 ppm (s, 1H, N-OH )Structural confirmation of key functional groups.
¹⁹F NMR Doublet in the region of -80 to -90 ppmConfirmation of the -OCF₂H group.
IR Spectroscopy ~3300 cm⁻¹ (br, O-H), ~1650 cm⁻¹ (C=N), ~950 cm⁻¹ (N-O)Identification of characteristic oxime bonds.[2][8]
Melting Point Sharp, defined rangeIndicator of purity.

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly.

Visualizing the Workflow and Logic

Diagrams can clarify complex workflows and decision-making processes, which are essential for ensuring reproducibility.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_process Oximation Conditions Ketone 1-[4-(difluoromethoxy)phenyl]ethanone Process Method A (Reflux) or Method B (Grinding) Ketone->Process Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Process Oxime (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime Process->Oxime

Caption: General oximation reaction scheme.

Workflow Comparison

G cluster_A Method A: Classical Reflux cluster_B Method B: Solvent-Free Grinding A1 1. Mix Ketone, NH2OH·HCl, Pyridine, Ethanol A2 2. Heat to Reflux (2-4h) A1->A2 A3 3. Monitor by TLC A2->A3 A4 4. Evaporate Solvent A3->A4 A5 5. Liquid-Liquid Extraction A4->A5 A6 6. Purify (Recrystallization) A5->A6 A_end Final Product A A6->A_end B1 1. Mix Ketone, NH2OH·HCl, Bi2O3 in Mortar B2 2. Grind (10-30 min) B1->B2 B3 3. Monitor by TLC B2->B3 B4 4. Dissolve in EtOAc B3->B4 B5 5. Filter Catalyst B4->B5 B6 6. Purify (Precipitation) B5->B6 B_end Final Product B B6->B_end

Caption: Comparative experimental workflows.

Troubleshooting Reproducibility

G Start Low Yield or Incomplete Reaction? Check_Time Increase Reaction Time? Start->Check_Time TLC shows starting material Impure Impure Product? Start->Impure Product obtained, but not clean Check_Temp Increase Temperature/Grinding? Check_Time->Check_Temp No Success Reproducible Synthesis Check_Time->Success Yes Check_Reagents Check Reagent Purity/ Stoichiometry? Check_Temp->Check_Reagents No Check_Temp->Success Yes Check_Reagents->Success Yes Purify Improve Purification? (Recrystallization, Chromatography) Impure->Purify Yes Isomers Presence of Both E/Z Isomers? Impure->Isomers No, single spot but broad NMR Purify->Success Isomers->Purify No Isomer_Sep Separate by Column Chromatography Isomers->Isomer_Sep Yes Isomer_Sep->Success

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.